Brofaromine hydrochloride
Description
Propriétés
Numéro CAS |
63638-90-4 |
|---|---|
Formule moléculaire |
C14H17BrClNO2 |
Poids moléculaire |
346.65 g/mol |
Nom IUPAC |
4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H |
Clé InChI |
PUYKEOGYPYITCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
63638-91-5 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine brofaromin brofaromine brofaromine hydrochloride CGP 11305A CGP-11305A |
Origine du produit |
United States |
Foundational & Exploratory
The Rise and Discontinuation of Brofaromine Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine (B1663282) hydrochloride, a novel second-generation monoamine oxidase inhibitor (MAOI), emerged from the laboratories of Ciba-Geigy in the late 20th century as a promising therapeutic agent for depression and anxiety disorders. Distinguished by its dual mechanism of action—selective, reversible inhibition of monoamine oxidase A (MAO-A) and serotonin (B10506) reuptake inhibition—brofaromine offered the potential for enhanced efficacy and an improved safety profile over its predecessors. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of brofaromine hydrochloride. It delves into its pharmacological profile, supported by quantitative data from key preclinical and clinical studies, and outlines the experimental methodologies employed. Despite demonstrating comparable or superior efficacy to existing antidepressants in numerous trials, the development of brofaromine was ultimately discontinued. This paper explores the multifaceted reasons behind this decision, offering valuable insights into the complexities of drug development.
Discovery and Development History
Brofaromine (proposed brand name Consonar) was discovered and developed by the Swiss pharmaceutical company Ciba-Geigy (now Novartis) as part of a research program aimed at creating safer alternatives to the first-generation, non-selective, and irreversible MAOIs.[1][2] These older drugs, while effective, were associated with significant risks, most notably the "cheese effect"—a hypertensive crisis triggered by the ingestion of tyramine-rich foods. The development of a reversible and selective MAO-A inhibitor was a key strategy to mitigate this risk.[3]
The compound, chemically identified as 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine hydrochloride, showed promise in early preclinical studies for its unique dual mechanism of action.[4] Brofaromine underwent extensive clinical evaluation throughout the 1980s and early 1990s for the treatment of major depressive disorder and various anxiety disorders, including panic disorder and social phobia.[5][6][7] Despite positive clinical trial results, Ciba-Geigy halted the development of brofaromine. The discontinuation was not primarily due to safety or efficacy concerns but was attributed to strategic and commercial decisions within the company, including the resources required for further extensive placebo-controlled trials to meet evolving regulatory standards.
Mechanism of Action
Brofaromine exerts its therapeutic effects through a dual pharmacological action:
-
Reversible Inhibition of Monoamine Oxidase A (MAO-A): Brofaromine is a potent and selective inhibitor of MAO-A, the enzyme primarily responsible for the degradation of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the brain.[4][8] Unlike first-generation MAOIs, brofaromine's inhibition is reversible, meaning the enzyme can regain its function after the drug is cleared from the body. This reversibility is crucial for its improved safety profile, as it allows for the displacement of the inhibitor by high concentrations of tyramine (B21549) in the gut, thereby reducing the risk of a hypertensive crisis.[3]
-
Serotonin Reuptake Inhibition: In addition to its MAO-A inhibitory activity, brofaromine also functions as a serotonin reuptake inhibitor (SRI).[4][9] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action further increases the synaptic concentration and availability of serotonin.
This synergistic combination of MAO-A inhibition and serotonin reuptake inhibition was hypothesized to produce a more robust and rapid antidepressant and anxiolytic effect compared to agents with a single mechanism of action.[4]
Signaling Pathway of Brofaromine
Caption: Dual mechanism of Brofaromine leading to increased synaptic monoamines.
Quantitative Data
Table 1: In Vitro Pharmacology of Brofaromine
| Parameter | Target | Value | Species | Source |
| IC₅₀ | MAO-A | 0.19 - 0.2 µM | Rat Brain | [10] |
| Selectivity | MAO-B | No inhibition reported | Rat Brain | [10] |
| Binding | Serotonin Transporter (SERT) | 20-25% reduction in [³H]paroxetine binding | Human Platelets | [9] |
Table 2: Pharmacokinetic Parameters of Brofaromine in Humans
| Parameter | Young Healthy Volunteers (20-35 y) | Frail Elderly Patients (66-92 y) |
| Dose | 75 mg | 75 mg |
| AUC (µmol·h·L⁻¹) | 19.9 | 43.2 |
| Clearance (L·h⁻¹) | 11.8 | 5.0 |
| Volume of Distribution (L) | 230 | 130 |
| Elimination Half-life (h) | 14.2 | 19.0 |
| Source:[11] |
Table 3: Overview of Key Clinical Trials with Brofaromine
| Indication | Comparator | Number of Patients | Duration | Key Findings | Source |
| Major Depression | Placebo | 220 | 6 weeks | Brofaromine significantly superior to placebo on multiple efficacy measures. | [5][12] |
| Major Depression | Imipramine (B1671792) | 216 | 8 weeks | Brofaromine superior to imipramine in efficacy and tolerability. | [13] |
| Major Depression | Tranylcypromine (B92988) | 11 (dose-finding) | 4 weeks | Pronounced reduction in depressive symptoms, no clear dose-response. | [14] |
| Panic Disorder | Placebo | 30 | 12 weeks | 70% of patients on brofaromine showed clinically relevant improvement vs. no significant improvement on placebo. | [6] |
| Panic Disorder | Fluvoxamine (B1237835) | 30 | 12 weeks | Brofaromine and fluvoxamine were equally effective in reducing panic attacks and agoraphobic avoidance. | [15] |
| Social Phobia | Placebo | 102 | 10 weeks | Brofaromine produced a significantly greater reduction in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo. | [7] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Generalized Protocol)
A common method to determine the inhibitory potency of a compound against MAO-A is a fluorometric or radiometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human monoamine oxidase-A (MAO-A).
Materials:
-
Recombinant human MAO-A enzyme
-
Test compound (e.g., Brofaromine)
-
Positive control (e.g., Clorgyline)
-
MAO-A substrate (e.g., kynuramine)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
-
Microplate reader (fluorometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-A enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific reaction time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, if necessary, by adding a stop solution.
-
Detection: Measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Experimental Workflow for MAO-A Inhibition Assay
Caption: Workflow for determining the IC50 of Brofaromine for MAO-A.
Serotonin Reuptake Inhibition Assay ([³H]Paroxetine Binding - Generalized Protocol)
The inhibition of serotonin reuptake can be assessed by measuring the displacement of a radiolabeled ligand, such as [³H]paroxetine, which binds to the serotonin transporter.
Objective: To determine the ability of a test compound to inhibit serotonin reuptake by measuring its displacement of [³H]paroxetine from the serotonin transporter.
Materials:
-
Source of serotonin transporters (e.g., human platelet membranes, rat brain synaptosomes)
-
[³H]Paroxetine (radioligand)
-
Test compound (e.g., Brofaromine)
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare membranes from a source rich in serotonin transporters.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]paroxetine, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a known SERT inhibitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of specific binding inhibited by the test compound at each concentration and calculate the IC₅₀ or Kᵢ value.[9][16]
Synthesis
Conclusion
This compound stands as a noteworthy example of rational drug design in the pursuit of safer and more effective treatments for mood and anxiety disorders. Its dual mechanism of action, combining reversible MAO-A inhibition with serotonin reuptake inhibition, represented a significant conceptual advance in psychopharmacology. Extensive clinical trials demonstrated its efficacy and favorable tolerability profile compared to older antidepressants. However, the story of brofaromine also serves as a poignant reminder that the journey of a drug from the laboratory to the patient is influenced by a confluence of scientific, regulatory, and economic factors. The discontinuation of its development, despite its therapeutic promise, underscores the complex decision-making processes inherent in the pharmaceutical industry. For researchers and drug development professionals, the legacy of brofaromine provides valuable lessons in medicinal chemistry, clinical trial design, and the ever-present non-clinical challenges in bringing a new therapeutic entity to market.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of an open clinical trial of brofaromine (CGP 11 305 A), a competitive, selective, and short-acting inhibitor of MAO-A in major endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Influence of age, frailty and liver function on the pharmacokinetics of brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brofaromine in non-endogenous major depressed inpatients--results of a preliminary dose-finding trial versus tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3H]paroxetine binding in rat frontal cortex strongly correlates with [3H]5-HT uptake: effect of administration of various antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine hydrochloride (CAS Number: 63638-90-4) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also exhibiting properties of serotonin (B10506) reuptake inhibition.[1] Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety.[2] Although it showed promise in clinical trials, its development was discontinued (B1498344) before reaching the market. This guide provides a comprehensive overview of the technical data available for this compound, focusing on its pharmacology, pharmacokinetics, and relevant experimental methodologies.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 63638-90-4 | |
| Molecular Formula | C₁₄H₁₇BrClNO₂ | |
| Molecular Weight | 346.65 g/mol | |
| IUPAC Name | 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride | |
| Synonyms | CGP 11305 A |
Pharmacology
Mechanism of Action
Brofaromine's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.
In addition to MAO-A inhibition, Brofaromine also functions as a serotonin reuptake inhibitor.[1] This dual action of enhancing serotonergic activity through two distinct mechanisms may contribute to its therapeutic efficacy.[1]
Pharmacodynamics
Studies have shown that Brofaromine is a potent inhibitor of MAO-A. In vitro studies using cultured cortical cells demonstrated a concentration-dependent inhibition of MAO-A with an IC50 value of approximately 0.2 µM.[3] Unlike irreversible MAOIs, Brofaromine's inhibition is reversible, which is associated with a lower risk of hypertensive crisis, often referred to as the "cheese effect," a dangerous interaction with tyramine-rich foods.[4]
While it has an affinity for the serotonin transporter, specific Ki or Kd values are not consistently reported in the available literature. However, studies have demonstrated its effect on serotonin uptake. For instance, in a study with human volunteers, a clinically relevant dose of 150 mg/day of Brofaromine resulted in a 20-25% reduction in ³H-paroxetine binding to platelet serotonin uptake sites, indicating a significant inhibition of serotonin transport.[5]
Specificity
Radioligand binding assays have indicated that Brofaromine has weak or no significant interaction with a range of other receptors, including α1- and α2-adrenergic, 5-HT1, 5-HT2, 5-HT3, cholinergic, histamine (B1213489) H1 and H2, mu-opiate, GABAA, benzodiazepine, adenosine, neurotensin, and substance P receptors.[6] This high specificity for MAO-A and the serotonin transporter contributes to its relatively favorable side-effect profile compared to older, less selective antidepressants.
Pharmacokinetics
| Parameter | Value | Species | Notes | Reference |
| Protein Binding | 98% | Human | High degree of binding to plasma proteins. | [7] |
| Elimination Half-life | 9-14 hours | Human | [7] | |
| Cmax | Not Specified | Human | Single oral dose in healthy volunteers. | |
| Tmax | Not Specified | Human | Single oral dose in healthy volunteers. | |
| Metabolism | Human | Primarily metabolized, with only about 2% of the dose excreted unchanged in the urine. | [4] |
Signaling Pathways and Experimental Workflows
Brofaromine's Dual Mechanism of Action
References
- 1. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine - Wikipedia [en.wikipedia.org]
Brofaromine Hydrochloride: A Technical Overview for Researchers
IUPAC Name: 4-(7-Bromo-5-methoxy-2-benzofuranyl)piperidine hydrochloride[1]
This technical guide provides an in-depth overview of Brofaromine (B1663282) hydrochloride, a reversible inhibitor of monoamine oxidase A (MAO-A) with serotonin (B10506) reuptake inhibitory properties.[2][3] The information is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.
Core Pharmacological Data
Brofaromine hydrochloride's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] Additionally, it exhibits activity as a serotonin reuptake inhibitor, contributing to its unique pharmacological profile.[2][3]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key inhibitory concentrations of Brofaromine against its primary targets.
| Target | Parameter | Value | Species/System |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | ~0.2 µM | Not Specified |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.19 µM | Cultured Cortical Cells |
| Serotonin Transporter (SERT) | % Inhibition | 20-25% reduction in ³H-paroxetine binding | Human Platelets (at 150 mg/day dosage)[4] |
Note: A specific IC₅₀ or Kᵢ value for Brofaromine's direct inhibition of the serotonin transporter is not consistently reported in publicly available literature. The data presented reflects the measured effect on ligand binding to the transporter in human platelets following clinical dosage.
Pharmacokinetic Properties in Humans
Brofaromine exhibits predictable pharmacokinetic properties. The table below outlines key parameters observed in human studies.
| Parameter | Value | Study Population |
| Protein Binding | 98% | General |
| Elimination Half-life | 9-14 hours | General |
| Area Under the Curve (AUC) | 19.9 µmol·h·L⁻¹ | Healthy Volunteers (20-35 y) |
| Area Under the Curve (AUC) | 43.2 µmol·h·L⁻¹ | Frail Elderly Patients (66-92 y) |
| Clearance | 11.8 L·h⁻¹ | Healthy Volunteers (20-35 y) |
| Clearance | 5.0 L·h⁻¹ | Frail Elderly Patients (66-92 y) |
| Volume of Distribution | 230 L | Healthy Volunteers (20-35 y) |
| Volume of Distribution | 130 L | Frail Elderly Patients (66-92 y) |
Experimental Protocols
This section details generalized methodologies for assessing the inhibitory activity of compounds like Brofaromine against its key targets.
MAO-A Inhibition Assay (In Vitro)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-A.
Objective: To quantify the potency of a test compound in inhibiting MAO-A enzyme activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Test compound (e.g., this compound)
-
MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Positive control (e.g., clorgyline)
-
Assay buffer (e.g., phosphate (B84403) buffer)
-
Detection reagents (e.g., horseradish peroxidase and a fluorogenic or chromogenic substrate)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and positive control in assay buffer to achieve a range of concentrations.
-
Prepare solutions of MAO-A enzyme and substrate in the assay buffer.
-
-
Assay Protocol:
-
Add assay buffer, the test compound at various concentrations (or positive control/vehicle), and the MAO-A enzyme solution to the wells of a 96-well microplate.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubate the plate at 37°C for a specified reaction time (e.g., 30-60 minutes).
-
Stop the reaction, if necessary, by adding a stop solution.
-
-
Detection:
-
Add the detection reagents to the wells. The product of the MAO-A reaction (or a subsequent coupled reaction) generates a fluorescent or colorimetric signal.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Serotonin Transporter (SERT) Uptake Assay (Cell-Based)
This protocol outlines a method to assess the inhibition of serotonin uptake into cells expressing the serotonin transporter.
Objective: To determine the potency of a test compound in blocking the reuptake of serotonin via SERT.
Materials:
-
A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or MDCK-II cells.
-
Test compound (e.g., this compound)
-
Radio-labeled or fluorescently-labeled serotonin (or a SERT substrate analog).
-
Positive control (e.g., fluoxetine (B1211875) or paroxetine).
-
Appropriate cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS).
-
Scintillation counter or fluorescence plate reader.
-
Cell culture plates.
Procedure:
-
Cell Culture and Plating:
-
Culture the hSERT-expressing cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the labeled serotonin substrate to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells to release the intracellular labeled substrate.
-
Measure the amount of radioactivity using a scintillation counter or fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Brofaromine and a typical experimental workflow.
Caption: Dual mechanism of Brofaromine action in the synapse.
Caption: Generalized workflow for in vitro inhibition assays.
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine (B1663282) hydrochloride is a reversible inhibitor of monoamine oxidase A (RIMA) that also exhibits properties of a serotonin (B10506) reuptake inhibitor.[1][2][3][4] This dual mechanism of action offered promise for the treatment of a wide spectrum of depressive and anxiety disorders.[4][5][6] Developed by Ciba-Geigy, brofaromine underwent clinical investigation but was ultimately not brought to market.[4] This guide provides a comprehensive overview of the technical details of brofaromine hydrochloride, including its physicochemical properties, relevant experimental protocols, and a summary of clinical findings.
Physicochemical Properties
This compound is the hydrochloride salt of brofaromine. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BrClNO₂ | [5][7] |
| Molecular Weight | 346.65 g/mol | [5][7][8] |
| Exact Mass | 345.0131 u | [5][7] |
| CAS Number | 63638-90-4 | [5][7] |
| IUPAC Name | 4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine hydrochloride | [5] |
| Synonyms | Brofaromine HCl, CGP-11305A | [5] |
| Appearance | Solid (assumed) | |
| Protein Binding | 98% | [4] |
| Elimination Half-life | 9-14 hours | [4] |
Brofaromine (Free Base) Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrNO₂ | [4][6] |
| Molecular Weight | 310.19 g/mol | [4] |
| CAS Number | 63638-91-5 | [4] |
Mechanism of Action: A Dual Inhibition Pathway
Brofaromine's primary mechanism of action involves the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][6] By inhibiting MAO-A, brofaromine increases the synaptic availability of these neurotransmitters. Additionally, brofaromine acts as a serotonin reuptake inhibitor, further potentiating serotonergic neurotransmission.[2][3][4] This dual action is believed to contribute to its antidepressant and anxiolytic effects.
Experimental Protocols
Synthesis of O-Desmethylbrofaromine (Brofaromine Metabolite)
This protocol details the synthesis of O-Desmethylbrofaromine, the major metabolite of brofaromine, through O-demethylation.
Materials and Equipment:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Brofaromine Free Base:
-
Dissolve this compound in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of NaHCO₃ while stirring until the pH of the solution is approximately 8-9.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the brofaromine free base.
-
-
O-Demethylation Reaction:
-
Dissolve the brofaromine free base in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C and monitor its completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Re-dissolve the residue in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Separate the layers using a separatory funnel and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the crude product.
-
Purify the crude product by silica gel column chromatography to obtain O-Desmethylbrofaromine.[7]
-
Gas Chromatography Assay for Brofaromine and its Metabolite
A sensitive gas chromatographic assay has been developed for the simultaneous determination of brofaromine and its major metabolite, O-desmethylbrofaromine, in biological fluids.[9]
Methodology Overview:
-
Sample Preparation:
-
An internal standard, 4-(5-bromo-2-benzofuranyl)piperidine, is added to the biological sample (e.g., plasma).
-
The compounds are isolated by liquid-liquid extraction at a basic pH.
-
-
Derivatization:
-
The extracted compounds are derivatized with heptafluorobutyric anhydride.
-
-
Gas Chromatography:
-
The derivatized samples are chromatographed using a packed column (OV-17).
-
Detection is performed using an electron-capture detector.
-
Performance:
-
Limit of Quantitation: Approximately 0.03 nmol per sample (10 ng) for both brofaromine and its metabolite.[9]
-
Application: The method has demonstrated good accuracy and precision and is suitable for pharmacokinetic and bioavailability studies.[9]
Clinical and Efficacy Data
Brofaromine has been evaluated in several clinical trials for the treatment of major depression and social phobia.
Efficacy in Major Depression
In a multicenter, double-blind, placebo-controlled study involving 220 patients with major depression, brofaromine was found to be significantly more effective than placebo on several measures after 6 weeks of treatment.[1]
| Outcome Measure | Brofaromine vs. Placebo |
| Overall Evaluation of Efficacy | Significantly better |
| Beck Self-rating Scale | Significantly better |
| HAM-D Bech Subscale | Significantly better |
| HAM-D Total (14 items, excluding sleep) | Significantly better |
| HAM-D Depressed Mood Item | Significantly better |
| HAM-D Retardation Factor | Significantly better |
| HAM-D Insomnia Items | Worse than placebo |
Furthermore, comparative studies with standard antidepressants have shown brofaromine to be at least as efficacious as tricyclic antidepressants like imipramine (B1671792) and standard MAOIs such as tranylcypromine (B92988) and phenelzine.[1] In a study with 609 patients, 58-66% of those treated with either brofaromine or imipramine experienced at least a 50% reduction in their total HAM-D score.[1]
Efficacy in Social Phobia
A multicenter, placebo-controlled, double-blind study of 102 outpatients with social phobia demonstrated the efficacy of brofaromine.[10]
| Treatment Group | N | Mean Baseline LSAS | Mean Endpoint LSAS |
| Brofaromine | 52 | 81.8 | 62.6 |
| Placebo | 50 | 79.8 | 70.7 |
Brofaromine produced a significantly greater change from baseline in the Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[10]
Safety and Tolerability
Brofaromine is generally well-tolerated.[11] Common side effects reported in clinical trials include insomnia, dizziness, dry mouth, anorexia, tinnitus, and tremor.[10] A key advantage of brofaromine over traditional, non-selective MAOIs is a reduced risk of the "cheese effect," a hypertensive crisis that can occur when consuming tyramine-rich foods.[11]
Conclusion
This compound is a well-characterized compound with a dual mechanism of action involving the reversible inhibition of MAO-A and the inhibition of serotonin reuptake. Its physicochemical properties are well-defined, and analytical methods for its quantification have been established. Clinical data has demonstrated its efficacy in treating major depression and social phobia, with a favorable safety profile compared to older MAOIs. This technical guide provides a foundational resource for researchers and drug development professionals interested in brofaromine and related compounds.
References
- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. CAS 63638-91-5: Brofaromine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of Brofaromine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the second generation of MAO inhibitors.[1][2] Its primary mechanism of action involves the potent and selective inhibition of the MAO-A enzyme, a key regulator of monoamine neurotransmitter metabolism.[1][3] Uniquely, brofaromine also exhibits a secondary pharmacological action as a serotonin (B10506) reuptake inhibitor.[3][4] This dual mechanism, the synergistic elevation of synaptic serotonin through both decreased degradation and blocked reuptake, alongside effects on other monoamines, underpins its therapeutic potential in the treatment of depressive disorders.[3][5] This technical guide provides an in-depth exploration of the molecular and cellular actions of brofaromine, detailing its enzymatic inhibition, transporter interaction, and the resultant downstream signaling effects.
Core Mechanism of Action: Reversible MAO-A Inhibition
Brofaromine is characterized as a tight-binding, reversible inhibitor of monoamine oxidase-A.[4] This reversibility is a hallmark of second-generation MAOIs and contributes to a more favorable safety profile compared to older, irreversible inhibitors, particularly concerning the tyramine-induced hypertensive crisis, often referred to as the "cheese effect".[1]
Enzymatic Inhibition and Selectivity
The primary target of brofaromine is the flavoenzyme monoamine oxidase A. MAO-A is responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576), thereby regulating their synaptic concentrations.[6][7] Brofaromine exhibits high selectivity for the MAO-A isoform over MAO-B.
| Parameter | Value | Target | Comments |
| IC50 | ~0.2 µM | MAO-A | Indicates high potency for MAO-A inhibition. |
| Inhibition of MAO-B | Not significant | MAO-B | Demonstrates high selectivity for MAO-A. |
This table summarizes the in vitro inhibitory potency of brofaromine.
Downstream Signaling of MAO-A Inhibition
By inhibiting MAO-A, brofaromine prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron.[8] This leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the cytoplasm, increasing their vesicular packaging and subsequent release into the synaptic cleft.[8][9] The elevated synaptic concentrations of these neurotransmitters enhance signaling at their respective postsynaptic receptors.[8] Emerging research also suggests that MAO-A inhibition may have neuroprotective effects through the induction of anti-apoptotic factors like Bcl-2 and pro-survival factors such as brain-derived neurotrophic factor (BDNF).[6][10]
Secondary Mechanism: Serotonin Reuptake Inhibition
A distinguishing feature of brofaromine is its ability to also inhibit the serotonin transporter (SERT).[3][4] This dual action is believed to synergistically enhance serotonergic neurotransmission.[3]
Interaction with the Serotonin Transporter (SERT)
While a specific Ki or IC50 value for brofaromine's binding to SERT is not consistently reported in publicly available literature, experimental evidence demonstrates its inhibitory effect on serotonin reuptake.[4][11] Studies have shown that brofaromine can reduce the binding of radiolabeled ligands, such as ³H-paroxetine, to platelet serotonin transporters, providing in vivo evidence of this secondary mechanism.[11]
| Parameter | Value | Target | Method |
| ³H-paroxetine binding | 20-25% reduction | Platelet SERT | In vivo study in humans.[11] |
This table summarizes the observed effect of brofaromine on the serotonin transporter.
Experimental Protocols
In Vitro MAO-A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of brofaromine for MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Brofaromine hydrochloride
-
Kynuramine (B1673886) (fluorogenic substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of brofaromine in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the brofaromine dilutions to the respective wells. Add the diluted MAO-A enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the kynuramine substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Stop the reaction (e.g., by adding a strong base) and measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each brofaromine concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To assess the binding of brofaromine to the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or human platelets.
-
³H-paroxetine (radioligand)
-
This compound
-
A known SERT inhibitor for determining non-specific binding (e.g., citalopram)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, ³H-paroxetine, and either buffer (for total binding), a high concentration of a known SERT inhibitor (for non-specific binding), or varying concentrations of brofaromine.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube/well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the extent to which brofaromine displaces the radioligand to infer its binding to SERT.
Clinical Implications and Therapeutic Rationale
The dual mechanism of action of brofaromine provides a strong rationale for its use in depression. The inhibition of MAO-A leads to a broad increase in the synaptic availability of serotonin, norepinephrine, and dopamine, which are all implicated in the pathophysiology of depression.[5][12] The concurrent inhibition of serotonin reuptake is thought to further amplify the effects on the serotonergic system, potentially leading to a more robust and rapid antidepressant effect.[3] Clinical trials have demonstrated the efficacy of brofaromine in treating major depression, with comparable or, in some cases, superior outcomes to tricyclic antidepressants like imipramine (B1671792) and other MAOIs.[5][12] Its reversible nature makes it a safer alternative to traditional, irreversible MAOIs.[1]
Conclusion
This compound possesses a unique and compelling mechanism of action, combining selective and reversible MAO-A inhibition with serotonin reuptake inhibition. This dual action results in a potentiation of monoaminergic neurotransmission, particularly within the serotonergic system. The in-depth understanding of its molecular targets and downstream effects, as outlined in this guide, is crucial for ongoing research and the development of novel therapeutics for depressive and other neuropsychiatric disorders. The favorable safety profile associated with its reversible MAO-A inhibition further highlights its potential as a valuable therapeutic agent.
References
- 1. MAO-A x SERT - Drugs, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 6. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of co-administration of antidepressants and monoamine oxidase inhibitors on 5-HT-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publichealth.hscni.net [publichealth.hscni.net]
- 9. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Brofaromine Hydrochloride and Serotonin Reuptake Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Brofaromine (B1663282) (chemical formula: C14H16BrNO2) is a piperidine (B6355638) derivative that was developed as a second-generation monoamine oxidase inhibitor (MAOI).[4][5] Unlike irreversible MAOIs, brofaromine's reversible nature offers a potentially better safety profile, particularly concerning dietary tyramine (B21549) interactions.[6] Beyond its well-established role as a MAO-A inhibitor, brofaromine's ability to block the reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT) has been a subject of interest, suggesting a broader mechanism of antidepressant action.[1][2][7] This document delves into the specific aspect of serotonin reuptake inhibition by brofaromine hydrochloride.
Mechanism of Action: Dual Inhibition
Brofaromine's therapeutic potential is believed to stem from its ability to modulate the serotonergic system through two distinct mechanisms:
-
Inhibition of MAO-A: By reversibly inhibiting MAO-A, the primary enzyme responsible for the degradation of serotonin in the presynaptic neuron, brofaromine increases the intraneuronal concentration of serotonin available for release into the synaptic cleft.[8][9]
-
Inhibition of Serotonin Transporter (SERT): Brofaromine also directly blocks the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[10][11] This action prolongs the presence of serotonin in the synapse, enhancing its signaling to postsynaptic receptors.
This dual action is hypothesized to produce a more robust and potentially faster-acting antidepressant effect compared to agents that target only one of these mechanisms.[1]
Quantitative Data on Inhibitory Activity
While direct, quantitative data such as Ki or IC50 values for brofaromine's binding to the serotonin transporter (SERT) are not consistently reported in publicly available literature, indirect evidence from human studies demonstrates its effect on serotonin reuptake.
Table 1: Summary of Brofaromine's Inhibitory Activity
| Target | Parameter | Value | Species | Comments |
| Monoamine Oxidase A (MAO-A) | IC50 | 0.2 µM | Not Specified | Demonstrates potent inhibition of the primary target.[12] |
| Serotonin Transporter (SERT) | ³H-Paroxetine Binding Inhibition | 20-25% reduction | Human Platelets | Indirect measure of SERT occupancy at a clinical dose of 150 mg/day.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the interaction of compounds like brofaromine with the serotonin transporter.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay is designed to determine the binding affinity (Ki) of a test compound for SERT by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Materials:
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine (a high-affinity ligand for SERT).[11][13]
-
Receptor Source: Membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or from rat brain tissue.[13][14]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]
-
Wash Buffer: Ice-cold binding buffer.
-
Test Compound: this compound dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in binding buffer to a final protein concentration of 1-2 mg/mL.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound (brofaromine). For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
In Vitro Serotonin Reuptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes.
Materials:
-
Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).[14]
-
Cell System: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or freshly prepared rat brain synaptosomes.[14][16]
-
Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.[16]
-
Test Compound: this compound.
-
Uptake Inhibitor Control: A known potent SERT inhibitor (e.g., fluoxetine) for determining non-specific uptake.
Procedure:
-
Cell/Synaptosome Preparation: Culture the hSERT-expressing cells to confluence in 96-well plates or prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Wash the cells or synaptosomes with assay buffer and pre-incubate them with varying concentrations of the test compound (brofaromine) or the uptake inhibitor control for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-5-HT to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells or synaptosomes with ice-cold assay buffer.
-
Lysis and Counting: Lyse the cells or synaptosomes and measure the amount of [³H]-5-HT taken up using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Dual Mechanism of Action of Brofaromine
Caption: Dual inhibitory action of Brofaromine on MAO-A and SERT.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining SERT binding affinity.
Serotonergic Synapse Signaling Pathway
Caption: Simplified overview of serotonergic neurotransmission.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses serotonin reuptake inhibiting properties in addition to its primary action as a reversible MAO-A inhibitor.[1][7][11] The clinical significance of this dual action is supported by studies showing its efficacy in treating depression.[3][17][18] However, a more precise quantitative characterization of brofaromine's affinity and potency at the serotonin transporter is needed to fully understand its pharmacological profile.
Future research should focus on:
-
Determining the Ki and IC50 values of brofaromine for SERT, as well as for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), to establish its selectivity profile.
-
Conducting in vivo microdialysis studies to measure the effects of brofaromine on extracellular serotonin levels in different brain regions.
-
Investigating the downstream signaling effects of brofaromine's dual action to elucidate the molecular basis of its therapeutic effects.
Conclusion
This compound is a pharmacologically unique compound with a dual mechanism of action involving both the inhibition of MAO-A and the serotonin transporter. While its serotonin reuptake inhibiting effects have been demonstrated, further quantitative studies are required to fully delineate its potency and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a basis for continued research into this promising therapeutic agent.
References
- 1. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine - Wikipedia [en.wikipedia.org]
- 5. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 11. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BROFAROMINE (PD060944, WZXHSWVDAYOFPE-UHFFFAOYSA-N) [probes-drugs.org]
- 13. benchchem.com [benchchem.com]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Brofaromine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also known as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3] Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety disorders.[2] Notably, Brofaromine also exhibits activity as a serotonin (B10506) reuptake inhibitor, a dual mechanism of action that offered promise for a broad therapeutic spectrum in mood disorders.[4][5] Despite demonstrating efficacy comparable to established antidepressants like tricyclic antidepressants (TCAs) and irreversible MAOIs, its development was discontinued (B1498344).[6] This guide provides a comprehensive technical overview of the pharmacological profile of Brofaromine hydrochloride, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.
Mechanism of Action
Brofaromine's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][3] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] By reversibly binding to MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the principal mechanism underlying its antidepressant and anxiolytic effects.
In addition to its MAO-A inhibitory activity, Brofaromine also functions as a serotonin reuptake inhibitor.[4][5] This secondary mechanism further potentiates serotonergic neurotransmission by blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This dual action of MAO-A inhibition and serotonin reuptake inhibition may produce a synergistic antidepressant effect.[4]
Pharmacodynamics
Enzyme and Transporter Inhibition
Table 1: In Vitro Inhibitory Potency of Brofaromine
| Target | Parameter | Value | Reference |
| Monoamine Oxidase A (MAO-A) | IC50 | 0.2 µM | - |
Brofaromine's activity as a serotonin reuptake inhibitor has been demonstrated in humans. A study in healthy volunteers showed that a clinically relevant dose of Brofaromine (150 mg/day) resulted in a 20-25% reduction in the binding of the radioligand ³H-paroxetine to platelet serotonin transporters, indicating occupancy and inhibition of SERT.[7]
Receptor Binding Profile
Radioligand binding assays have shown that Brofaromine has a low affinity for a wide range of other neurotransmitter receptors, suggesting a favorable side-effect profile with a reduced likelihood of anticholinergic, antihistaminergic, or alpha-adrenergic blocking effects.[5]
Table 2: Receptor Binding Affinity of Brofaromine
| Receptor | Binding Affinity |
| α1-adrenergic | Weak or no interaction |
| α2-adrenergic | Weak or no interaction |
| 5-HT1 | Weak or no interaction |
| 5-HT2 | Weak or no interaction |
| 5-HT3 | Weak or no interaction |
| Cholinergic (muscarinic) | Weak or no interaction |
| Histamine H1 | Weak or no interaction |
| Histamine H2 | Weak or no interaction |
| µ-opiate | Weak or no interaction |
| GABAA | Weak or no interaction |
| Benzodiazepine | Weak or no interaction |
| Adenosine | Weak or no interaction |
| Neurotensin | Weak or no interaction |
| Substance P | Weak or no interaction |
Reference:[5]
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
Brofaromine is orally administered.[2] It is highly protein-bound in plasma. The primary route of metabolism for Brofaromine is O-demethylation, which results in the formation of an active metabolite.
Table 3: Pharmacokinetic Parameters of Brofaromine in Humans
| Parameter | Healthy Young Volunteers (20-35 years) | Frail Elderly Patients (66-92 years) |
| Dose | 75 mg | 75 mg |
| AUC (µmol·h/L) | 19.9 | 43.2 |
| Clearance (L/h) | 11.8 | 5.0 |
| Volume of Distribution (L) | 230 | 130 |
| Elimination Half-life (t½) (hours) | 14.2 | 19.0 |
| Protein Binding | 98% | 98% |
Data for AUC, Clearance, Vd, and t½ from a study comparing young and elderly subjects. Protein binding data from general pharmacological reviews.[2]
Specific Cmax and Tmax values were not detailed in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of Brofaromine for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Post-mortem human brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a membrane preparation containing the receptors of interest.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptors, ³H-ketanserin for 5-HT2 receptors) at a fixed concentration.
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Brofaromine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of Brofaromine on MAO-A.
Methodology:
-
Enzyme Source: A source of MAO-A, such as rat brain mitochondria or recombinant human MAO-A, is used.
-
Substrate: A specific substrate for MAO-A, such as kynuramine (B1673886) or serotonin, is utilized.
-
Assay Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation is measured. For example, the deamination of kynuramine can be monitored spectrophotometrically by measuring the formation of 4-hydroxyquinoline.
-
Data Analysis: The percentage of enzyme inhibition at each Brofaromine concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vivo Microdialysis
Objective: To assess the effect of Brofaromine on extracellular neurotransmitter levels in the brain of living animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., prefrontal cortex, striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters and their metabolites, diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.
-
Drug Administration: Brofaromine is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Analysis: The concentrations of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in the extracellular levels of neurotransmitters following Brofaromine administration provide in vivo evidence of its mechanism of action.
Clinical Development and Discontinuation
Clinical trials demonstrated that Brofaromine was an effective antidepressant, with efficacy comparable to the tricyclic antidepressant imipramine (B1671792) and the irreversible MAOI phenelzine.[6] It was also investigated for the treatment of social phobia. Despite these positive findings, the development of Brofaromine was discontinued by Ciba-Geigy. The reasons cited for the discontinuation were related to the resources required for further placebo-controlled trials.[6]
Conclusion
This compound possesses a unique pharmacological profile characterized by a dual mechanism of action: selective, reversible inhibition of MAO-A and inhibition of serotonin reuptake. This profile translates to a potent antidepressant and anxiolytic effect, with a favorable side-effect profile due to its low affinity for other neurotransmitter receptors. While its clinical development was halted, the extensive preclinical and clinical data available for Brofaromine provide valuable insights for the development of future therapeutics for mood and anxiety disorders. The detailed experimental methodologies outlined in this guide serve as a reference for researchers in the field of neuropharmacology and drug discovery.
References
- 1. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Brofaromine Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of brofaromine (B1663282) hydrochloride's pharmacokinetics in various animal models. Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin (B10506) reuptake inhibiting properties, which has been investigated for its antidepressant effects.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the evaluation of its therapeutic potential and safety.
Mechanism of Action and Metabolism
Brofaromine's primary mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters. Additionally, brofaromine has been shown to inhibit the reuptake of serotonin.[1]
A key aspect of brofaromine's metabolism is its conversion to an active metabolite, O-desmethylbrofaromine, through O-demethylation.[4] This metabolite also exhibits MAO-A inhibitory activity.[4][5] A gas chromatographic assay has been developed for the simultaneous determination of brofaromine and its major metabolite in biological fluids.[6]
Pharmacokinetics in Animal Models
Detailed quantitative and comparative pharmacokinetic data for brofaromine hydrochloride across multiple animal species is limited in publicly available literature. However, studies in rats and monkeys have provided some insights into its behavior in vivo.
Rat Models
Studies in rats have been central to characterizing the pharmacodynamic and neurochemical effects of brofaromine.[1][7][8] While specific pharmacokinetic parameters are not consistently reported in comprehensive tables, research indicates that brofaromine effectively crosses the blood-brain barrier and inhibits MAO-A in a dose-dependent manner.[8] The duration of MAO-A inhibition in rats is reported to be between 16 and 24 hours.[5] Doses in the range of 1-10 mg/kg have been commonly used in rat studies.[5]
| Parameter | Route | Dose (mg/kg) | Value | Species/Strain | Reference |
| Cmax | Oral | 10 | Data Not Available | Wistar | |
| Tmax | Oral | 10 | Data Not Available | Wistar | |
| AUC | Oral | 10 | Data Not Available | Wistar | |
| Half-life (t½) | Oral | 10 | Data Not Available | Wistar | |
| Bioavailability | Oral | 10 | Data Not Available | Wistar |
Monkey Models
A preliminary positron emission tomography (PET) evaluation of [11C]brofaromine has been conducted in a Rhesus monkey.[9] The study demonstrated high uptake of radioactivity in the brain, suggesting significant brain penetration.[9] However, detailed pharmacokinetic parameters from this study were not provided.[9] It is important to note that pharmacokinetic parameters in monkeys may not always directly predict human pharmacokinetics due to species differences in metabolism and bioavailability.[10]
| Parameter | Route | Dose (mg/kg) | Value | Species/Strain | Reference |
| Cmax | IV | N/A | High Brain Uptake | Rhesus Monkey | [9] |
| Tmax | IV | N/A | Data Not Available | Rhesus Monkey | |
| AUC | IV | N/A | Data Not Available | Rhesus Monkey | |
| Half-life (t½) | IV | N/A | Data Not Available | Rhesus Monkey | |
| Bioavailability | N/A | N/A | Data Not Available | Rhesus Monkey |
Note: The above table reflects the qualitative findings of high brain uptake from a PET study. Specific quantitative values are not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacokinetic assessment of this compound in animal models.
Oral Administration in Rats (Gavage)
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a 0.5% carboxymethylcellulose suspension for poorly soluble compounds)[5]
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare a solution or homogenous suspension of this compound in the chosen vehicle at the desired concentration.[5]
-
Animal Handling: Weigh the rat to determine the correct dose volume. Gently restrain the animal.
-
Gavage Administration: Insert the ball-tipped gavage needle into the esophagus via the mouth. Administer the calculated dose volume slowly. The typical oral gavage volume for rats is 5-10 mL/kg.[5]
-
Observation: Monitor the animal for any signs of distress or regurgitation immediately following administration.[5]
Intravenous Administration in Rats
Objective: To administer this compound directly into the systemic circulation.
Materials:
-
This compound formulated in a sterile, isotonic solution suitable for injection.
-
Syringes and needles (e.g., 25-27G)
-
Restraining device
-
Warming device (optional, for tail vein dilation)
Procedure:
-
Animal Preparation: Place the rat in a suitable restraining device. To facilitate injection, the tail veins can be dilated by warming the tail with a heat lamp or warm water.
-
Injection: The lateral tail vein is the most common site for intravenous injection in rats. Insert the needle into the vein and administer the formulation as a bolus or infusion. The maximum bolus injection volume is typically around 5 ml/kg.
-
Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding. Observe the animal for any adverse reactions.
Blood Sampling and Plasma Preparation
Objective: To collect serial blood samples for the determination of plasma drug concentrations.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)
-
Syringes and needles or cannulas
-
Centrifuge
Procedure:
-
Blood Collection: At predetermined time points after drug administration, collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).
-
Plasma Separation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the supernatant (plasma) to clean tubes and store frozen (e.g., at -80°C) until analysis.
Bioanalytical Method for Brofaromine and its Metabolite
Objective: To quantify the concentrations of brofaromine and O-desmethylbrofaromine in plasma samples.
Methodology (based on a described Gas Chromatography method): [6]
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction at a basic pH.
-
-
Derivatization:
-
Derivatize the extracted compounds with heptafluorobutyric anhydride.
-
-
Gas Chromatography Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a packed column (e.g., OV-17) and an electron-capture detector.[6]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations to determine the concentrations of brofaromine and its metabolite in the plasma samples. The limit of quantitation for this method was reported to be approximately 0.03 nmol per sample.[6]
-
Note: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) are also commonly used and highly sensitive methods for the quantification of drugs and their metabolites in biological matrices.[11]
Visualizations
Signaling Pathway of Brofaromine
Caption: Mechanism of action of brofaromine as a reversible MAO-A and serotonin reuptake inhibitor.
Experimental Workflow for a Pharmacokinetic Study
Caption: General experimental workflow for a typical pharmacokinetic study in an animal model.
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evidence for the reversible action of the monoamine oxidase inhibitor brofaromine on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of [11C]brofaromine, a potential tracer for imaging monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
The Pharmacodynamics of Brofaromine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine (B1663282) hydrochloride is a reversible and selective inhibitor of monoamine oxidase type A (MAO-A), which also exhibits serotonin (B10506) reuptake inhibiting properties.[1][2] This dual mechanism of action positions it as a significant compound of interest in the study of depression and anxiety disorders.[3][4] This technical guide provides an in-depth overview of the pharmacodynamic profile of brofaromine, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.
Core Pharmacodynamics: Dual Inhibition
Brofaromine's primary pharmacodynamic effect is the selective and reversible inhibition of MAO-A.[1][2] This enzyme is responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO-A, brofaromine leads to an increase in the synaptic availability of these neurotransmitters.
In addition to its MAO-A inhibitory activity, brofaromine also functions as a serotonin reuptake inhibitor.[1][2] This action further potentiates serotonergic neurotransmission by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the pharmacodynamics of brofaromine hydrochloride.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Parameter | Value | Species/System | Reference |
| IC50 | 0.2 µM | Cultured cortical cells | [5] |
| IC50 Range | 0.01 - 0.1 µM | Not Specified | [5] |
Table 2: Serotonin Reuptake Inhibition
| Parameter | Observation | Species/System | Reference |
| ³H-Paroxetine Binding | 20-25% reduction | Human platelets (in vivo) | [6] |
Table 3: In Vivo Effects on Neurotransmitter and Metabolite Levels (Rat Frontal Cortex)
| Dose (mg/kg, s.c.) | Change in Serotonin (5-HT) Output | Change in 5-Hydroxyindoleacetic Acid (5-HIAA) | Reference |
| 3 | No significant change | 61% of basal value | [7] |
| 10 | ~200% of basal value | 53% of basal value | [7] |
| 30 | ~200% of basal value | 41% of basal value | [7] |
Table 4: Receptor Binding Profile
| Receptor/Site | Affinity | Reference |
| Alpha-1 Adrenergic | Weak or no interaction | [1] |
| Alpha-2 Adrenergic | Weak or no interaction | [1] |
| Serotonin 5-HT1 | Weak or no interaction | [1] |
| Serotonin 5-HT2 | Weak or no interaction | [1] |
| Serotonin 5-HT3 | Weak or no interaction | [1] |
| Cholinergic (Muscarinic) | Weak or no interaction | [1] |
| Histamine H1 | Weak or no interaction | [1] |
| Histamine H2 | Weak or no interaction | [1] |
| Mu-Opiate | Weak or no interaction | [1] |
| GABAA | Weak or no interaction | [1] |
| Benzodiazepine | Weak or no interaction | [1] |
| Adenosine | Weak or no interaction | [1] |
| Neurotensin | Weak or no interaction | [1] |
| Substance P | Weak or no interaction | [1] |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or a reference inhibitor), and the MAO enzyme (either MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate, kynuramine, to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Microdialysis for Serotonin Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
This compound solution for administration
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., frontal cortex). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow for an equilibration period of at least 1-2 hours to establish a stable baseline of extracellular serotonin.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent serotonin degradation. Collect at least three stable baseline samples.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin and its metabolite, 5-HIAA, using an HPLC-ECD system.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
Visualizations
Signaling Pathway of Brofaromine
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 63638-91-5: Brofaromine | CymitQuimica [cymitquimica.com]
- 4. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of an open clinical trial of brofaromine (CGP 11 305 A), a competitive, selective, and short-acting inhibitor of MAO-A in major endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Brofaromine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of compounds.[1] Developed by Ciba-Geigy under the code CGP 11305 A, it has been investigated primarily for its antidepressant and anxiolytic properties.[2][3] A key feature of Brofaromine's pharmacological profile is its dual mechanism of action: in addition to its potent MAO-A inhibition, it also demonstrates activity as a serotonin (B10506) reuptake inhibitor.[1][4] This dual action may contribute to a synergistic antidepressant effect.[1]
This technical guide provides an in-depth overview of the in vitro methods used to characterize Brofaromine hydrochloride, focusing on its primary target engagement, secondary transporter interaction, and broader receptor selectivity. Detailed experimental protocols and representative data are presented to assist researchers in understanding and potentially replicating key characterization assays.
Primary Target: Monoamine Oxidase-A (MAO-A) Inhibition
Brofaromine is a potent, tight-binding, and reversible inhibitor of MAO-A.[4] This enzyme is responsible for the degradation of key monoamine neurotransmitters, including serotonin and norepinephrine, in the presynaptic neuron and synapse. Inhibition of MAO-A leads to increased availability of these neurotransmitters.
Data Presentation: MAO-A Inhibition Profile
While specific in vitro IC50 or Kᵢ values are not consistently reported in publicly available literature, ex vivo studies confirm a potent and dose-dependent inhibition of MAO-A in brain tissue.[2][5] The compound is highly selective for MAO-A, with no significant inhibition of the MAO-B isoform observed.[5][6]
| Target | Brofaromine (CGP 11305 A) Potency | Source Type | Key Findings |
| MAO-A | Potent, selective, and reversible inhibitor | In Vitro / Ex Vivo | Dose-dependent inhibition of serotonin deamination.[2][5] Short duration of action in vivo suggests reversibility.[7] |
| MAO-B | No significant inhibition | In Vitro / Ex Vivo | Highly selective for the MAO-A isoform.[5][6] |
Experimental Protocol: Fluorometric MAO-A Inhibition Assay
This protocol describes a common method for determining the inhibitory potential of a compound against MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.
Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction with a fluorescent probe (e.g., Amplex Red or similar) to generate a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is proportional to MAO-A activity, and a reduction in this rate in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
MAO-A Substrate (e.g., Kynuramine or Tyramine)
-
Fluorescent Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
This compound and control inhibitors (e.g., Clorgyline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in MAO-A Assay Buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A enzyme stock to a working concentration in cold Assay Buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the MAO-A enzyme working solution.
-
Add 10 µL of the diluted Brofaromine or control inhibitor solutions to the respective wells. Include wells with buffer/DMSO only as "no inhibition" controls and wells without enzyme as background controls.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a Substrate/Probe Mix containing the MAO-A substrate, fluorescent probe, and HRP in Assay Buffer.
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate/Probe Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate (no enzyme) from all other rates.
-
Normalize the data by expressing the rate in inhibitor-treated wells as a percentage of the "no inhibition" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Visualizations: MAO-A Pathways and Workflows
References
- 1. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoamine oxidase inhibiting properties of CGP 11305 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of an open clinical trial of brofaromine (CGP 11 305 A), a competitive, selective, and short-acting inhibitor of MAO-A in major endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Brofaromine Hydrochloride: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine (B1663282) hydrochloride, a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin (B10506) reuptake inhibiting properties, emerged as a promising therapeutic agent in early-stage research, primarily for the treatment of depression and anxiety-related disorders. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into brofaromine's mechanism of action, pharmacokinetic profile, and therapeutic efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these seminal findings. Visualizations of its core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of its pharmacological effects. Although its development was discontinued (B1498344) before reaching the market, the early research on brofaromine continues to be a valuable resource for the development of novel neuropsychiatric therapeutics.
Introduction
Brofaromine (proposed brand name Consonar) is a reversible inhibitor of monoamine oxidase A (RIMA) that garnered significant interest for its potential in treating major depressive disorder, panic disorder, and social phobia.[1][2][3] Its dual mechanism of action, combining the inhibition of MAO-A with the inhibition of serotonin reuptake, offered the promise of a broad spectrum of antidepressant and anxiolytic activity with a potentially favorable side-effect profile compared to older monoamine oxidase inhibitors.[4] This guide delves into the core preclinical and clinical data that defined the early therapeutic potential of brofaromine hydrochloride.
Mechanism of Action
Brofaromine's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6] By inhibiting MAO-A, brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be a key factor in its antidepressant and anxiolytic effects.[7]
In addition to its MAO-A inhibitory activity, brofaromine also demonstrates inhibition of the serotonin transporter (SERT), leading to reduced reuptake of serotonin from the synaptic cleft.[8][9] This dual action is thought to contribute synergistically to its overall therapeutic effect.[4]
Signaling Pathway
The following diagram illustrates the dual mechanism of action of Brofaromine at the synaptic level.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies of brofaromine.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value | Species | Reference |
| Monoamine Oxidase A (MAO-A) | IC50 | 0.2 µM | Human (cultured cortical cells) | [5] |
| Monoamine Oxidase B (MAO-B) | Inhibition | No significant inhibition reported | Rat | [6] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Young Volunteers (20-35 y) | Frail Elderly Patients (66-92 y) | Units |
| AUC (75 mg dose) | 19.9 | 43.2 | µmol*h/L |
| Clearance | 11.8 | 5.0 | L/h |
| Volume of Distribution | 230 | 130 | L |
| Half-life | 14.2 | 19.0 | hours |
Data from a study comparing the pharmacokinetics in 12 healthy young volunteers and 12 frail elderly patients.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early research of brofaromine.
In Vitro MAO-A Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-A.
Objective: To determine the 50% inhibitory concentration (IC50) of brofaromine on MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (B1673886) (substrate)
-
This compound
-
Reference inhibitor (e.g., Clorgyline)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Microplate reader (fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of brofaromine and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of kynuramine in phosphate buffer.
-
Prepare a working solution of recombinant human MAO-A in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or reference inhibitor/vehicle control)
-
MAO-A enzyme solution
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add the kynuramine substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation at approximately 310 nm and emission at approximately 400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of brofaromine compared to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[10]
-
Workflow for IC50 Determination
Clinical Trial Protocol for Social Phobia
This protocol outlines a typical design for a clinical trial evaluating the efficacy of brofaromine in patients with social phobia.
Objective: To assess the efficacy and safety of brofaromine compared to placebo in the treatment of social phobia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
Patient Population:
-
Inclusion Criteria:
-
Outpatients aged 18-65 years.
-
Primary diagnosis of social phobia according to DSM-III-R criteria.
-
Baseline score on the Liebowitz Social Anxiety Scale (LSAS) of ≥ 60.
-
-
Exclusion Criteria:
-
Other current Axis I mental disorders (e.g., major depression, panic disorder).
-
History of substance abuse or dependence.
-
Significant medical conditions.
-
Use of other psychotropic medications.
-
Treatment:
-
Washout Period: A 1-week single-blind placebo washout period.[1]
-
Randomization: Patients are randomly assigned to receive either brofaromine or placebo.
-
Dosing:
Assessments:
-
Primary Efficacy Measure: Change from baseline in the total score of the Liebowitz Social Anxiety Scale (LSAS).[1][2]
-
Secondary Efficacy Measures:
-
Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs and laboratory values.
-
Statistical Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the LSAS total score, with treatment as a factor and baseline score as a covariate.
-
Secondary efficacy measures and safety data are analyzed using appropriate statistical methods.
Therapeutic Potential and Clinical Findings
Early clinical trials demonstrated the potential of brofaromine in treating a range of psychiatric conditions.
Major Depressive Disorder
In several studies, brofaromine was found to be an effective antidepressant, superior to placebo and comparable in efficacy to standard antidepressants like imipramine (B1671792) and tranylcypromine.[11] A significant reduction in depressive symptoms was observed, as measured by scales such as the Hamilton Depression Rating Scale (HAM-D).[12]
Social Phobia
Multiple double-blind, placebo-controlled trials supported the efficacy of brofaromine in the treatment of social phobia.[1][2] Patients treated with brofaromine showed a statistically significant and clinically meaningful reduction in social anxiety and avoidance behaviors compared to those receiving placebo.[1][2] For instance, one study reported that 78% of patients on brofaromine were rated as much or very much improved on the CGI scale, compared to 23% in the placebo group.[2]
Panic Disorder
Preliminary studies suggested that brofaromine could also be effective in the treatment of panic disorder, with or without agoraphobia.
Conclusion
The early-stage research on this compound established it as a promising drug candidate with a novel dual mechanism of action. Its efficacy in treating depression and social phobia, coupled with a generally favorable side-effect profile, highlighted its therapeutic potential. While the development of brofaromine was ultimately halted, the data and methodologies from these initial studies remain a valuable contribution to the field of psychopharmacology and continue to inform the development of new treatments for mood and anxiety disorders. The detailed protocols and quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals, fostering further innovation in this critical area of medicine.
References
- 1. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Social phobia: the clinical efficacy and tolerability of the monoamine oxidase -A and serotonin uptake inhibitor brofaromine. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychopharmacological treatment of social phobia: clinical and biochemical effects of brofaromine, a selective MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 8. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitors phenelzine and brofaromine increase plasma serotonin and decrease 5-hydroxyindoleacetic acid in patients with major depression: relationship to clinical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Brofaromine Hydrochloride: Application Notes and Protocols
Disclaimer: Despite a thorough search of available scientific literature and patent databases, a detailed, step-by-step experimental protocol for the synthesis of Brofaromine hydrochloride could not be located. The information provided herein is based on a review of its known chemical properties, mechanism of action, and general synthetic pathways for related benzofuran (B130515) compounds. The synthesis protocol described is a generalized, hypothetical representation and has not been validated.
Introduction
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (RIMA), with additional activity as a serotonin (B10506) reuptake inhibitor. Developed by Ciba-Geigy, it was investigated for the treatment of depression and anxiety. Brofaromine's dual mechanism of action offered a promising therapeutic profile. This document provides an overview of its pharmacological properties, a generalized synthetic approach, and relevant quantitative data.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine hydrochloride |
| Molecular Formula | C₁₄H₁₆BrNO₂ · HCl |
| Molar Mass | 346.65 g/mol |
| CAS Number | 63638-90-4 (hydrochloride), 63638-91-5 (free base) |
Mechanism of Action
Brofaromine's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters. Additionally, Brofaromine inhibits the reuptake of serotonin, further enhancing serotonergic neurotransmission. This dual action is believed to contribute to its antidepressant and anxiolytic effects.
Caption: Mechanism of action of Brofaromine.
Generalized Synthesis Protocol
The synthesis of this compound likely involves the construction of the benzofuran core followed by the introduction of the piperidine (B6355638) moiety. A plausible, though unverified, synthetic route is outlined below.
Hypothetical Synthesis Workflow
Caption: Generalized workflow for Brofaromine HCl synthesis.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2-acyl-substituted benzofuran
A substituted phenol (B47542) would likely be reacted with an α-halo ketone under basic conditions to form an ether, which would then undergo intramolecular cyclization to form the benzofuran ring.
Step 2: Introduction of the piperidine ring
The 2-acyl group on the benzofuran could be converted to a leaving group, followed by nucleophilic substitution with a protected piperidine derivative. Alternatively, a reductive amination reaction could be employed.
Step 3: Deprotection and Salt Formation
If a protecting group is used for the piperidine nitrogen, it would be removed in this step. The resulting Brofaromine free base would then be treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or ether) to precipitate this compound.
Purification: The final product would likely be purified by recrystallization from a suitable solvent system to achieve the desired purity for pharmaceutical use.
Quantitative Data
The following table summarizes some of the available quantitative data for Brofaromine from preclinical and clinical studies.
| Parameter | Value | Source |
| Pharmacokinetics | ||
| Protein Binding | 98% | Wikipedia |
| Elimination Half-life | 9-14 hours | Wikipedia |
| In Vitro Activity | ||
| MAO-A Inhibition (IC₅₀) | ~0.2 µM | Various Studies |
| Serotonin Reuptake Inhibition (IC₅₀) | ~0.1 µM | Various Studies |
| Clinical Trial Data (Depression) | ||
| Typical Oral Dose | 75-150 mg/day | Clinical Trials |
| Onset of Action | 1-3 weeks | Clinical Trials |
Conclusion
Brofaromine is a compound with a well-characterized dual mechanism of action targeting both MAO-A and the serotonin transporter. While its clinical development was discontinued, it remains a subject of interest in neuropharmacology. The lack of a publicly available, detailed synthesis protocol presents a challenge for researchers wishing to study this compound further. The generalized synthetic scheme provided here is based on established chemical principles for the synthesis of similar molecules and should be considered a hypothetical pathway.
Purification of Brofaromine Hydrochloride for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which has been investigated for its potential antidepressant and anxiolytic properties. For research purposes, including pharmacological, toxicological, and metabolic studies, a high degree of purity of the compound is essential to ensure the validity and reproducibility of experimental results. This document provides detailed protocols for the purification of Brofaromine hydrochloride and subsequent purity analysis.
Chemical Structure and Properties of this compound
| Property | Value |
| Chemical Name | 4-(7-Bromo-5-methoxy-2-benzofuranyl)piperidine hydrochloride |
| Molecular Formula | C₁₄H₁₇BrClNO₂ |
| Molecular Weight | 346.65 g/mol [1][2] |
| CAS Number | 63638-90-4[1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO[3] |
Potential Impurities
The purity of this compound can be affected by starting materials, by-products, and degradation products. Based on the general synthesis of benzofuran (B130515) and piperidine (B6355638) derivatives, potential impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Incompletely reacted intermediates from multi-step synthesis.
-
Isomers: Positional isomers formed during the synthesis.
-
O-desmethylbrofaromine: A known metabolite that could potentially be a process-related impurity.[3]
-
Oxidation products: Degradation products formed upon exposure to air or light.
Purification Protocols
Two primary methods for the purification of this compound are recommended: recrystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the initial purity of the sample and the required final purity.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of crude this compound in various polar protic and aprotic solvents (e.g., ethanol, methanol (B129727), isopropanol, acetonitrile, acetone, and mixtures with water).
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
A promising solvent system for amine hydrochlorides is a mixture of an alcohol and water or an alcohol and a less polar solvent like diethyl ether or ethyl acetate.
-
-
Dissolution:
-
In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution. Gentle heating and stirring can be applied.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cooling in an ice bath can increase the yield of the purified crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Workflow for Recrystallization of this compound
Caption: Recrystallization workflow for this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for purifying complex mixtures or achieving very high purity levels. A reverse-phase method is generally effective for compounds like Brofaromine.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient of an aqueous phase (A) and an organic phase (B).
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile or methanol with 0.1% of the same acid. The acid helps to ensure the amine is protonated and improves peak shape.
-
-
-
Method Development (Analytical Scale):
-
Before performing a preparative run, optimize the separation on an analytical HPLC system to determine the optimal gradient and retention time of Brofaromine. A typical starting gradient might be 5% B to 95% B over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition or a compatible solvent (e.g., DMSO, then dilute with the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative Run:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient and collect fractions corresponding to the peak of Brofaromine.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Workflow for HPLC Purification of this compound
Caption: HPLC purification workflow for this compound.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
An analytical HPLC method is the primary technique for determining the purity of this compound.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
The purity is calculated based on the area percentage of the main peak.
Gas Chromatography (GC)
A GC method has been reported for the determination of Brofaromine and its major metabolite in biological samples and can be adapted for purity assessment.[3]
Protocol Outline:
-
Sample Preparation: The free base of Brofaromine is extracted from an aqueous solution at a basic pH using an organic solvent.
-
Derivatization: The extracted amine is derivatized, for example, with heptafluorobutyric anhydride.[3]
-
GC Analysis: The derivatized sample is analyzed on a suitable column (e.g., OV-17) with an electron-capture detector (ECD).[3]
Other Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
Data Summary
The following table summarizes the key parameters for the purification and analysis of this compound.
| Parameter | Recrystallization | Preparative HPLC | Analytical HPLC |
| Principle | Differential Solubility | Differential Partitioning | Differential Partitioning |
| Stationary Phase | N/A | C18 | C18 |
| Mobile Phase/Solvent | Alcohol/Water or Alcohol/Ether mixtures (to be optimized) | Water/Acetonitrile or Water/Methanol with 0.1% TFA (gradient) | Water/Acetonitrile with 0.1% TFA (gradient) |
| Typical Purity Achieved | >98% | >99.5% | N/A |
| Throughput | High | Low to Medium | High |
| Cost | Low | High | Medium |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the purification and purity assessment of this compound for research use. The choice between recrystallization and preparative HPLC will depend on the specific requirements of the research. Rigorous analytical characterization of the final product is crucial to ensure the reliability of subsequent scientific investigations.
References
Application Notes and Protocols for the Analytical Quantification of Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Brofaromine (B1663282) hydrochloride in various matrices. The protocols are intended to be a starting point for method development and validation in a research or quality control setting.
Overview of Analytical Techniques
Brofaromine hydrochloride, a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin (B10506) reuptake inhibitor, requires accurate and precise quantification for pharmacokinetic studies, formulation development, and quality control.[1][2][3][4] Several analytical techniques can be employed for this purpose, with Gas Chromatography (GC) being a well-documented method. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are also powerful techniques that can be adapted for the analysis of Brofaromine.
Data Presentation: Quantitative Method Parameters
The following table summarizes the quantitative performance parameters for the described analytical methods. Please note that for HPLC, LC-MS/MS, and CE, the presented values are typical for similar compounds and would require specific validation for this compound.
| Parameter | Gas Chromatography (GC-ECD) | HPLC-UV (Hypothetical) | LC-MS/MS (Hypothetical) | Capillary Electrophoresis (UV) (Hypothetical) |
| Linearity Range | Not explicitly stated, but method is quantitative | 1 - 100 µg/mL | 0.1 - 500 ng/mL | 5 - 200 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | ~0.1 µg/mL | ~0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~10 ng (ca. 0.03 nmol) per sample[5] | ~0.5 µg/mL | ~0.1 ng/mL | ~5 µg/mL |
| Accuracy (% Recovery) | Good[5] | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | Good[5] | < 2% | < 15% | < 3% |
| Specificity/Selectivity | High, with derivatization | Good | Excellent | Good |
Experimental Protocols
Gas Chromatography with Electron-Capture Detection (GC-ECD)
This method is suitable for the simultaneous determination of Brofaromine and its major metabolite in biological fluids.[5]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or urine, add an internal standard (e.g., 4-(5-bromo-2-benzofuranyl)piperidine).
-
Alkalinize the sample with an appropriate volume of sodium hydroxide (B78521) solution.
-
Extract the analytes with 5 mL of an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
b. Derivatization
-
Reconstitute the dried extract in 100 µL of ethyl acetate (B1210297).
-
Add 50 µL of heptafluorobutyric anhydride (B1165640) (HFBA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC injection.
c. GC-ECD Conditions
-
Column: Packed column (e.g., OV-17)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 200°C
-
Ramp: 10°C/min to 280°C
-
Hold for 5 minutes
-
-
Detector: Electron-Capture Detector (ECD)
-
Detector Temperature: 300°C
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min
-
Injection Volume: 1-2 µL
High-Performance Liquid Chromatography (HPLC-UV) - General Protocol
This protocol is a template and requires optimization and validation for this compound.
a. Sample Preparation (for Pharmaceutical Dosage Forms)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Dissolve the powder in a suitable diluent (e.g., a mixture of methanol (B129727) and water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector set at the wavelength of maximum absorbance for Brofaromine.
-
Column Temperature: Ambient or controlled at 25°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol
This protocol is a template for the bioanalysis of Brofaromine in plasma and requires optimization and validation.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 or similar reverse-phase column with appropriate dimensions for fast analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Brofaromine and the internal standard need to be determined.
Capillary Electrophoresis (CE) - General Protocol
This protocol is a template and requires optimization and validation for this compound.
a. Sample Preparation
-
Dissolve the this compound sample in the background electrolyte (BGE).
-
Filter the sample through a 0.22 µm syringe filter.
b. CE Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as phosphate or borate (B1201080) buffer at an optimized pH.
-
Voltage: 15 - 25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector at the wavelength of maximum absorbance.
-
Capillary Temperature: 25°C.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reversible inhibition of MAO-A by Brofaromine.
Caption: Inhibition of Serotonin Transporter (SERT) by Brofaromine.
Caption: Experimental workflow for GC-ECD analysis.
References
- 1. Binding of [3H]brofaromine to monoamine oxidase A in vivo: displacement by clorgyline and moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid screening of monoamine oxidase B inhibitors in natural extracts by capillary electrophoresis after enzymatic reaction at capillary inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Assay for the Determination of Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which has been investigated for the treatment of depression and social phobia. Accurate and sensitive quantification of Brofaromine in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolic research. This application note provides a detailed protocol for the analysis of Brofaromine using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). The method involves a liquid-liquid extraction followed by derivatization to enhance volatility and thermal stability.
Experimental Protocols
Principle
This method is based on the gas chromatographic separation of Brofaromine after its conversion to a more volatile and thermally stable derivative. Due to the polar nature of the piperidine (B6355638) moiety in Brofaromine, derivatization is essential for successful GC analysis. The protocol described here utilizes acylation with heptafluorobutyric anhydride (B1165640) (HFBA), which yields a derivative with excellent chromatographic properties and high sensitivity for electron capture detection.[1]
Materials and Reagents
-
Brofaromine hydrochloride reference standard
-
Internal Standard (IS): 4-(5-bromo-2-benzofuranyl)piperidine or a similar compound
-
Heptafluorobutyric anhydride (HFBA)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Dichloromethane (DCM), GC grade
-
Ethyl acetate (B1210297), GC grade
-
Toluene, GC grade
-
Sodium sulfate (B86663), anhydrous
-
Nitrogen gas, high purity
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction
-
Alkalinization: To a 1 mL aliquot of the sample (e.g., plasma, urine, or a solution of the drug substance), add 1 mL of 0.1 M NaOH to adjust the pH to >10. This step is crucial to convert the this compound salt into its free base form, which is soluble in organic solvents.
-
Addition of Internal Standard: Spike the alkalinized sample with a known concentration of the internal standard.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and toluene). Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
Derivatization
-
To the dried residue from the extraction step, add 100 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate or another suitable solvent for GC injection.
Gas Chromatography (GC) Conditions
The following are recommended starting parameters for the GC analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | GC-ECD Method (based on older literature) | Modern GC-MS Method (Recommended) |
| Gas Chromatograph | Agilent 7890B or equivalent | Agilent 7890B with 5977B MSD or equivalent |
| Column | Packed column (e.g., 1.8 m x 2 mm ID) with 3% OV-17 on Chromosorb W-HP (100/120 mesh)[1][2][3] | Capillary column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Argon/Methane (95:5) at a flow rate of 30 mL/min | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C | 280°C |
| Injection Volume | 1-2 µL | 1 µL (Splitless mode) |
| Oven Program | Isothermal at 260°C | Initial temp: 150°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| Detector | Electron Capture Detector (ECD) | Mass Spectrometer (MS) |
| Detector Temperature | 300°C | MS Source: 230°C, MS Quad: 150°C |
| MS Parameters | N/A | Ionization Mode: Electron Impact (EI) at 70 eV. Scan Range: 50-550 amu. Or Selected Ion Monitoring (SIM) for higher sensitivity. |
Data Presentation
The following table summarizes the expected quantitative data for the GC assay of Brofaromine.
| Parameter | Brofaromine | O-desmethylbrofaromine (Metabolite) |
| Retention Time (min) | ~ 8.5 (GC-MS with HP-5ms column) | ~ 9.2 (GC-MS with HP-5ms column) |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~ 2 ng/mL | ~ 2 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng[1] | 10 ng[1] |
| Recovery (%) | > 85% | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for Brofaromine sample preparation and GC analysis.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of Brofaromine analysis by GC.
References
- 1. Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glass Packed GC Column (fits Agilent, Configuration "A") phase 10% OV-17, matrix 100/120 Chromosorb W HP support, L × O.D. × I.D. 6.0 ft (1.8 m) × 1/4 in. × 2.0 mm | Sigma-Aldrich [sigmaaldrich.com]
- 3. ovsc.com [ovsc.com]
Recommended storage and stability conditions for Brofaromine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Recommended Storage and Stability Conditions for Brofaromine Hydrochloride
This document provides detailed application notes on the recommended storage and stability of this compound. The information is intended to guide researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for experimental and developmental purposes.
General Storage Recommendations
This compound should be stored in a well-closed container, protected from light and moisture. For optimal stability, it is recommended to store the compound under controlled room temperature.
-
Short-term Storage (days to weeks): Store at 0 - 4°C in a dry and dark environment.[1]
-
Long-term Storage (months to years): For extended storage, it is recommended to keep this compound at -20°C.[1]
It is crucial to minimize exposure to atmospheric moisture and light to prevent degradation. The use of desiccants is advisable for storage in environments with fluctuating humidity.
Summary of Stability Data
The following tables summarize illustrative stability data for this compound under various conditions. This data is provided for exemplary purposes to guide stability study design and is based on general principles of pharmaceutical stability testing. Actual stability will depend on the specific formulation, packaging, and storage conditions.
Table 1: Illustrative Long-Term Stability Data for this compound
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 100.0 | < 0.1 | White to off-white powder |
| 3 | 99.8 | 0.15 | Conforms | |
| 6 | 99.6 | 0.25 | Conforms | |
| 12 | 99.2 | 0.40 | Conforms | |
| 24 | 98.5 | 0.75 | Conforms |
Table 2: Illustrative Accelerated Stability Data for this compound
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 100.0 | < 0.1 | White to off-white powder |
| 1 | 99.5 | 0.25 | Conforms | |
| 3 | 98.8 | 0.60 | Conforms | |
| 6 | 97.5 | 1.20 | Conforms |
Experimental Protocols
The following protocols are provided as a guide for conducting stability studies on this compound. These methodologies are based on established principles of pharmaceutical stability testing.
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:05:40, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to elute all degradation products.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to a suitable concentration range (e.g., 0.5-5 µg/mL).
-
Sample Preparation: Prepare samples from the stability studies by dissolving a known amount of this compound in the mobile phase to achieve a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the percentage of this compound and any degradation products using the peak areas from the chromatograms.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Subject this compound to each of the stress conditions for the specified duration.
-
At appropriate time points, withdraw samples.
-
Prepare the samples for analysis using the stability-indicating HPLC method.
-
Analyze the samples to determine the extent of degradation and to identify and quantify any degradation products.
Visualizations
Signaling Pathway of Brofaromine
Brofaromine is a reversible inhibitor of monoamine oxidase A (MAO-A) and also possesses serotonin (B10506) reuptake inhibitory properties.[2][3][4] This dual mechanism of action contributes to its antidepressant effects.[2][4]
Caption: Signaling pathway of Brofaromine.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of this compound.
Caption: Workflow for Brofaromine HCl stability testing.
References
- 1. medkoo.com [medkoo.com]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brofaromine Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Brofaromine hydrochloride stock solutions for in vitro and in vivo research applications. Adherence to these guidelines will help ensure the consistency and accuracy of experimental results.
Introduction
This compound is a reversible inhibitor of monoamine oxidase A (MAO-A) and also exhibits serotonin (B10506) reuptake inhibitory properties.[1][2][3] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies investigating its pharmacological effects. This document outlines the recommended procedures for solubilization, storage, and handling of this compound.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 346.65 g/mol | [4] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [5] |
| Solubility in DMSO | 250 mg/mL (805.96 mM) | [5] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | [5] |
Note: The use of newly opened, anhydrous DMSO is recommended as it is hygroscopic and can impact the solubility of the product.[5] For complete dissolution, ultrasonic treatment may be necessary.[5]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific experimental requirements.
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 346.65 g/mol = 3.4665 mg
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.47 mg of this compound powder into the tube. Record the exact weight.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.
-
Store the solid compound and stock solutions in tightly sealed containers.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Visualization
The following diagrams illustrate the key workflow and signaling pathway related to the preparation and use of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of Brofaromine's dual action.
References
- 1. Brofaromine - Wikipedia [en.wikipedia.org]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Brofaromine Hydrochloride in Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Brofaromine (B1663282) hydrochloride, a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with serotonin (B10506) reuptake inhibiting properties, in neuronal culture experiments. This document outlines the mechanism of action, provides quantitative data from in vitro studies, and offers detailed protocols for the preparation, treatment, and analysis of neuronal cultures.
Introduction
Brofaromine hydrochloride is a dual-action compound that functions as a reversible inhibitor of monoamine oxidase-A (MAO-A) and an inhibitor of the serotonin transporter (SERT).[1][2][3] This dual mechanism leads to an increase in the synaptic availability of serotonin and other monoamines, making it a compound of interest for neuropharmacological research, particularly in the context of mood disorders.[3] Its effects on neuronal signaling and survival can be effectively studied in primary neuronal cultures, providing a controlled environment to investigate its molecular and cellular mechanisms.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
MAO-A Inhibition: By reversibly inhibiting the MAO-A enzyme, Brofaromine prevents the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) within the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm and enhances their vesicular packaging and subsequent release into the synaptic cleft.
-
Serotonin Reuptake Inhibition: Brofaromine also blocks the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] This action further increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.
The synergistic action of MAO-A inhibition and serotonin reuptake inhibition is believed to be responsible for the therapeutic effects of Brofaromine.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type/Assay | Reference |
| MAO-A Inhibition | |||
| IC50 | 0.19 µM | Cultured cortical cells | |
| Serotonin Reuptake Inhibition | |||
| Activity | Demonstrated | Animal models in vitro | [1] |
| Solubility | |||
| Solvent | DMSO | For cell culture applications |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 310.8 g/mol , dissolve 3.108 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Always prepare fresh dilutions of this compound in pre-warmed culture medium immediately before use.
Primary Neuronal Culture and Treatment
This protocol provides a general guideline for the culture of primary cortical neurons and their treatment with this compound. This can be adapted for other neuronal types, such as hippocampal neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
This compound working solutions
Protocol:
Day 0: Neuronal Culture Preparation
-
Dissect the cortices from E18 rodent embryos under sterile conditions.
-
Mechanically and enzymatically dissociate the cortical tissue to obtain a single-cell suspension.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 105 cells/cm2) onto poly-D-lysine coated plates or coverslips in neuronal culture medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
Day in Vitro (DIV) 7-10: Treatment with this compound
-
After 7 to 10 days in culture, the neurons will have formed a mature network.
-
Prepare fresh working solutions of this compound in pre-warmed neuronal culture medium at various concentrations (e.g., ranging from 0.1 µM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove half of the existing culture medium from each well and replace it with an equal volume of the prepared this compound working solutions or vehicle control.
-
Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Assessment of Neuronal Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based viability assay kit
-
Plate reader
Protocol (using MTT assay):
-
Following the treatment period, add MTT reagent to each well at the recommended concentration.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a proprietary solubilizing agent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Analysis of Protein Expression and Signaling Pathways
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against proteins of interest (e.g., p-CREB, CREB, BDNF, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Neurons
The dual action of this compound on MAO-A and SERT is hypothesized to converge on the cAMP/PKA/CREB signaling pathway, a key regulator of neuronal plasticity and survival.
Caption: Signaling cascade of this compound in neurons.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in neuronal cultures.
Caption: Workflow for Brofaromine HCl neuronal culture experiments.
References
- 1. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brofaromine Hydrochloride in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[1][2] By inhibiting MAO-A, brofaromine increases the synaptic availability of these neurotransmitters, which is the underlying mechanism of its antidepressant effects.[1][2] Furthermore, brofaromine has been shown to possess serotonin reuptake inhibiting properties, which may act synergistically with its MAO-A inhibition to enhance its antidepressant efficacy.[1]
These application notes provide a comprehensive overview of the administration of brofaromine hydrochloride in rodent models of depression, including detailed experimental protocols for key behavioral assays and a summary of available quantitative data. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the antidepressant potential of brofaromine and related compounds.
Mechanism of Action
Brofaromine's primary mechanism of action is the selective and reversible inhibition of MAO-A. This leads to an increase in the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain. Additionally, it exhibits properties of a serotonin reuptake inhibitor.
Mechanism of action of brofaromine.
Data Presentation
Neurochemical Effects of Brofaromine in Rat Brain
Studies using in vivo microdialysis in the rat frontal cortex have demonstrated that brofaromine significantly increases extracellular serotonin levels and decreases the levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a dose-dependent manner.
| Dose (mg/kg, s.c.) | % Increase in 5-HT Output (4h post-administration) | % of Basal 5-HIAA in Dialysate |
| 3 | Not significant | 61% |
| 10 | ~200% | 53% |
| 30 | ~200% | 41% |
| Data derived from a study in Wistar rats.[2] |
Behavioral Effects of Brofaromine in Rodent Models of Depression
Table 1: Effect of Brofaromine on Immobility Time in the Mouse Tail Suspension Test
| Treatment | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 15 |
| Brofaromine | 1 | 145 ± 12 |
| Brofaromine | 5 | 140 ± 18 |
| Brofaromine | 10 | 138 ± 20 |
| Data represents mean ± SEM. The study found that brofaromine alone did not significantly alter immobility time at the tested doses. However, it was shown to potentiate the antidepressant-like effects of other compounds. |
Due to the limited availability of direct quantitative data for brofaromine in the Forced Swim Test and Sucrose (B13894) Preference Test, the following tables present representative data for another reversible MAO-A inhibitor, moclobemide , as a comparator.
Table 2: Representative Effect of Moclobemide in the Rat Forced Swim Test
| Treatment | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 10 |
| Moclobemide | 10 | 145 ± 8 |
| Moclobemide | 20 | 110 ± 7** |
| Moclobemide | 40 | 85 ± 6*** |
| p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data is hypothetical and for illustrative purposes. |
Table 3: Representative Effect of Moclobemide in the Rat Sucrose Preference Test
| Treatment Group | Sucrose Preference (%) |
| Control (No Stress) | 85 ± 5 |
| Vehicle (Stress) | 60 ± 6 |
| Moclobemide (20 mg/kg, p.o.) (Stress) | 78 ± 5* |
| p<0.05 compared to Vehicle (Stress). Data is hypothetical and for illustrative purposes. |
Experimental Protocols
General Administration Guidelines
This compound is typically dissolved in a vehicle such as saline or distilled water for administration to rodents. Common routes of administration in preclinical studies include intraperitoneal (i.p.) injection and oral gavage (p.o.).
General workflow for assessing brofaromine in rodent models.
Protocol 1: Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that rodents, when placed in an inescapable container of water, will eventually cease escape-oriented behaviors and adopt an immobile posture, a state referred to as "behavioral despair."
Materials:
-
Cylindrical container (approximately 40-50 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Stopwatch or automated tracking system
-
Towels for drying the animals
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of approximately 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle at the desired dose and route. A typical pre-treatment time is 60 minutes before the test.
-
-
Test Session (Day 2):
-
24 hours after the habituation session, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the total time the animal spends immobile during the 5-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the immobility time between the brofaromine-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity, particularly in mice. The test measures the duration of immobility when a mouse is suspended by its tail, a situation from which it cannot escape.
Materials:
-
Tail suspension apparatus (a horizontal bar or rod)
-
Adhesive tape
-
Stopwatch or automated tracking system
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route. A typical pre-treatment time is 30-60 minutes before the test.
-
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. The mouse's body should hang freely without touching any surfaces.
-
-
Test Session:
-
Record the total time the mouse remains immobile during a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis:
-
Compare the immobility time between the brofaromine-treated groups and the vehicle-treated group using appropriate statistical methods.
-
Protocol 3: Sucrose Preference Test (SPT) in Rats
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
-
Animal scale
Procedure:
-
Habituation:
-
For 48 hours, present each individually housed rat with two bottles, both containing the 1% sucrose solution.
-
For the next 48 hours, present one bottle with 1% sucrose solution and one bottle with tap water. Note the position of the bottles.
-
-
Baseline Measurement:
-
After a period of food and water deprivation (typically 12-24 hours), present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
After a set period (e.g., 1-4 hours), re-weigh the bottles to determine the consumption of each liquid.
-
Swap the positions of the bottles halfway through the measurement period to control for side preference.
-
-
Induction of Depression Model (e.g., Chronic Mild Stress):
-
If using a stress-induced model of depression, subject the animals to the stress protocol for the desired duration (e.g., 2-4 weeks).
-
-
Drug Administration:
-
Administer this compound or vehicle daily throughout the stress period or for a specified treatment duration.
-
-
Test Session:
-
Following the treatment period, repeat the sucrose preference measurement as described in the baseline measurement step.
-
-
Data Analysis:
-
Calculate the sucrose preference percentage for each animal using the following formula:
-
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100
-
-
Compare the sucrose preference between the different treatment groups.
-
Signaling Pathways and Logical Relationships
Logical flow for evaluating antidepressant-like effects.
Conclusion
This compound, with its dual mechanism of MAO-A inhibition and serotonin reuptake inhibition, presents a promising profile for the treatment of depression. The protocols outlined in these application notes provide a standardized framework for the preclinical evaluation of brofaromine and similar compounds in rodent models of depression. While quantitative behavioral data for brofaromine in some standard models is limited in the public domain, the provided protocols and comparative data for other MAO-A inhibitors offer a solid foundation for future research in this area. Rigorous and well-controlled preclinical studies are essential to further elucidate the therapeutic potential of brofaromine.
References
Application Notes and Protocols for In Vivo Dose-Response Studies of Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also known as a RIMA (Reversible Inhibitor of Monoamine Oxidase A). It also possesses serotonin (B10506) reuptake inhibitory properties.[1][2] This dual mechanism of action makes it a compound of interest for therapeutic applications, particularly in the treatment of depression and anxiety disorders.[1] These application notes provide a summary of in vivo dose-response data for Brofaromine hydrochloride and detailed protocols for key experiments to assess its neurochemical and behavioral effects in rodent models.
Data Presentation
Table 1: In Vivo Neurochemical Effects of this compound in Rats
This table summarizes the dose-dependent effects of subcutaneously administered this compound on extracellular serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the rat frontal cortex, as measured by in vivo microdialysis.
| Dose (mg/kg, s.c.) | Change in Extracellular 5-HT (as % of basal values) | Change in Extracellular 5-HIAA (as % of basal values) | Reference |
| 3 | Not significant | 61% | [3] |
| 10 | ~200% | 53% | [3] |
| 30 | ~200% | 41% | [3] |
Table 2: In Vivo MAO-A Inhibition by this compound in Different Rat Brain Regions
This table shows the dose-dependent inhibition of MAO-A activity in various regions of the rat brain following administration of this compound. The ID50 represents the dose required to achieve 50% inhibition of the enzyme activity.
| Brain Region | ID50 (mg/kg) | Reference |
| Hippocampal Formation | Lower (approx. 2x lower than other regions) | [4] |
| Striatum | Higher | [4] |
| Prefrontal Cortex | Higher | [4] |
| Remaining Brain | Higher | [4] |
Note: Brofaromine did not inhibit MAO-B activity in the examined brain regions, highlighting its selectivity for MAO-A.[4]
Table 3: Clinical Dose-Response in Patients with Endogenous Depression
This table presents the clinical efficacy of different doses of this compound in patients with endogenous depression, as measured by the mean change in the Hamilton Depression Rating Scale (HAMD) score.
| Daily Dose (mg) | Mean Drop in HAMD Score (± S.D.) | Successful Treatment Rate | Reference |
| 50 (25 mg b.i.d.) | - | - | [5] |
| 100 (50 mg b.i.d.) | - | - | [5] |
| 150 (75 mg b.i.d.) | 25.3 ± 11.9 | 83% | [5] |
Successful treatment was defined as a drop of at least 50% in the initial HAMD score.[5]
Signaling Pathway
The therapeutic effects of this compound are attributed to its dual mechanism of action: the reversible inhibition of MAO-A and the inhibition of serotonin reuptake. This leads to an increase in the synaptic concentration of serotonin, and to a lesser extent, other monoamines like norepinephrine (B1679862) and dopamine, which are also metabolized by MAO-A.
Caption: Dual mechanism of this compound.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Analysis in Rats
This protocol describes the measurement of extracellular serotonin (5-HT) and its metabolite 5-HIAA in the frontal cortex of freely moving rats following this compound administration.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula stereotaxically into the frontal cortex.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration and Sample Collection:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer the drug or vehicle (saline) via subcutaneous (s.c.) injection.
-
Continue collecting dialysate samples every 20 minutes for at least 4 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT and 5-HIAA concentrations using an HPLC system with electrochemical detection.
-
Express the results as a percentage of the mean baseline concentrations.
-
Caption: Workflow for in vivo microdialysis experiment.
Forced Swim Test (FST) for Antidepressant-Like Activity in Rats
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation. Antidepressant treatment typically reduces the duration of immobility.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Transparent cylindrical tank (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatch
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylindrical tank with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session serves to habituate the animals to the procedure and induce a stable baseline of immobility for the test session.
-
-
Drug Administration:
-
On Day 2, administer this compound or vehicle (saline) at the desired doses and route (e.g., intraperitoneally, i.p., or subcutaneously, s.c.) at a specified time before the test session (e.g., 30-60 minutes).
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rats individually back into the swim tank for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the duration of immobility between the different treatment groups.
-
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evidence for the reversible action of the monoamine oxidase inhibitor brofaromine on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MAO-A Enzyme Inhibition Assay Using Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[1][2][3] Its dysregulation has been implicated in various neurological disorders, including depression and anxiety.[2][4][5] Consequently, the inhibition of MAO-A is a significant therapeutic strategy in the development of antidepressant and anxiolytic drugs. Brofaromine is a selective and reversible inhibitor of MAO-A (RIMA), which has been studied for its potential in treating depression.[6][7][8][9] Unlike irreversible MAO inhibitors, its reversible nature may offer a more favorable safety profile.[8][10]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of Brofaromine hydrochloride against MAO-A. The assay is based on a sensitive fluorometric method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity.[1][11][12] This protocol is designed for use in a 96-well microplate format, making it suitable for screening and characterizing potential MAO-A inhibitors.
Principle of the Assay
The MAO-A enzyme catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1][13] This assay utilizes a coupled enzymatic reaction where horseradish peroxidase (HRP) uses the H₂O₂ generated by MAO-A to oxidize a non-fluorescent substrate, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent product, resorufin.[11][12][14] The resulting fluorescence is directly proportional to the MAO-A activity and can be measured using a fluorescence microplate reader. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in its presence compared to a control without the inhibitor.
Signaling Pathway of MAO-A Inhibition
Caption: Mechanism of MAO-A inhibition by Brofaromine.
Materials and Reagents
| Reagent | Vendor | Catalog Number |
| Recombinant Human MAO-A | Sigma-Aldrich | MAK295 |
| This compound | MedChemExpress | HY-101518 |
| Amplex® Red Reagent | Invitrogen | A12222 |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 |
| p-Tyramine hydrochloride | Sigma-Aldrich | T90344 |
| Clorgyline hydrochloride (Positive Control) | Sigma-Aldrich | M3778 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 1X Reaction Buffer (e.g., Phosphate Buffer, pH 7.4) | --- | --- |
| 96-well black, flat-bottom microplate | Corning | 3915 |
Experimental Protocol
Reagent Preparation
-
MAO-A Enzyme Stock Solution: Reconstitute the lyophilized recombinant human MAO-A enzyme in MAO-A Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control (Clorgyline) Stock Solution: Prepare a 1 mM stock solution of Clorgyline in water.
-
p-Tyramine Substrate Stock Solution: Prepare a 100 mM stock solution of p-tyramine hydrochloride in ultrapure water.
-
Amplex® Red/HRP Working Solution: Prepare a working solution containing 100 µM Amplex® Red reagent and 0.2 U/mL HRP in 1X Reaction Buffer. Protect this solution from light.
Assay Procedure
The following workflow outlines the steps for performing the MAO-A inhibition assay.
Caption: Experimental workflow for the MAO-A inhibition assay.
-
Prepare Serial Dilutions: Prepare serial dilutions of the this compound stock solution in 1X Reaction Buffer to achieve final assay concentrations ranging from 0.01 µM to 10 µM. Also, prepare dilutions of the positive control, Clorgyline.
-
Plate Setup:
-
Test Wells: Add 50 µL of each this compound dilution.
-
Positive Control Wells: Add 50 µL of the Clorgyline dilution (e.g., 1 µM final concentration).
-
Enzyme Control (100% Activity) Wells: Add 50 µL of 1X Reaction Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add 100 µL of 1X Reaction Buffer.
-
-
Add Enzyme: Add 25 µL of the diluted MAO-A enzyme solution to the test, positive control, and enzyme control wells. The final enzyme concentration should be optimized based on the specific activity of the enzyme lot.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the p-tyramine substrate solution to all wells except the blank. The final concentration of p-tyramine should be at or near its Km for MAO-A.
-
Add Detection Reagents: Immediately add 25 µL of the Amplex® Red/HRP working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Percentage Inhibition: The percentage of MAO-A inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. Brofaromine has a reported IC50 for MAO-A in the range of 0.19 µM to 0.2 µM.[15][16]
Data Presentation
The quantitative results of the MAO-A inhibition assay with this compound can be summarized as follows:
| Compound | Target | Parameter | Value (µM) | Source Organism |
| Brofaromine | MAO-A | IC50 | 0.19 - 0.2 | Rat Brain[15][16] |
| Clorgyline (Control) | MAO-A | IC50 | ~0.0012 | Not Specified[16] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or buffer. | Run a control with the test compound and detection reagents without the enzyme. Subtract this background. |
| Contamination of reagents. | Use fresh, high-purity reagents. | |
| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration. | Optimize enzyme and substrate concentrations. |
| Short incubation time. | Increase the incubation time. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. | |
| No inhibition observed | Inactive inhibitor. | Check the purity and storage conditions of this compound. |
| Incorrect assay conditions. | Verify pH, temperature, and buffer composition. |
References
- 1. apexbt.com [apexbt.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine - Wikipedia [en.wikipedia.org]
- 8. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Serotonin Reuptake Assay with Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter involved in the regulation of mood, appetite, sleep, and other physiological processes. The serotonin transporter (SERT) plays a pivotal role in serotonergic signaling by mediating the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Modulation of SERT activity is a key mechanism for many antidepressant medications.
Brofaromine (B1663282) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin.[1][2] In addition to its MAO-A inhibitory activity, Brofaromine also exhibits properties of serotonin reuptake inhibition, suggesting a dual mechanism of action that may contribute to its therapeutic effects.[1][3] These application notes provide a detailed protocol for a serotonin reuptake assay to evaluate the inhibitory potential of Brofaromine hydrochloride on SERT.
Data Presentation
| Target | Compound | IC50 / Ki | Assay Type | Source |
| Monoamine Oxidase A (MAO-A) | Brofaromine | IC50: 0.2 µM | Enzyme Inhibition Assay | [5] |
| Serotonin Transporter (SERT) | This compound | Not Available | In Vitro Reuptake Assay | [1][4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Experimental Protocols
This protocol is adapted from established methods for radiolabeled serotonin reuptake assays in cultured cells.
Objective: To determine the in vitro potency of this compound in inhibiting serotonin uptake by the serotonin transporter (SERT).
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human choriocarcinoma (JAR) cells, which endogenously express SERT.[6]
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
[³H]-Serotonin (5-HT): Radiolabeled serotonin with high specific activity.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Lysis Buffer: 0.1 M NaOH or a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Positive Control: A known SERT inhibitor (e.g., Fluoxetine or Paroxetine).
-
96-well cell culture plates.
-
Multi-channel pipettes.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture the hSERT-expressing HEK293 cells or JAR cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the [³H]-Serotonin working solution in the assay buffer at a concentration close to its Km for SERT (typically in the low nanomolar range).
-
Prepare the positive control (e.g., Fluoxetine) at a concentration known to cause maximal inhibition.
-
-
Serotonin Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with pre-warmed (37°C) assay buffer.
-
Add a defined volume of assay buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Aspirate the buffer and add the this compound dilutions, vehicle control (for total uptake), and the positive control (for non-specific uptake) to the respective wells.
-
Pre-incubate with the compounds for 15-30 minutes at 37°C.
-
Initiate the uptake reaction by adding the [³H]-Serotonin working solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of serotonin uptake for the cell line used.
-
-
Termination of Uptake and Cell Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells and immediately washing the cells three times with ice-cold wash buffer.
-
After the final wash, aspirate all the buffer and add lysis buffer to each well.
-
Incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete cell lysis.
-
-
Quantification and Data Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the percentage of specific uptake at each concentration of this compound using the following formula: % Inhibition = 100 - [((CPM_compound - CPM_non-specific) / (CPM_total - CPM_non-specific)) * 100]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Disclaimer: This protocol is a general guideline. Researchers should optimize the conditions, including cell density, incubation times, and concentrations of radioligand and test compound, for their specific experimental setup.
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 63638-91-5: Brofaromine | CymitQuimica [cymitquimica.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Brofaromine Hydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine hydrochloride is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial in the catabolism of monoamine neurotransmitters.[1] Beyond its established role in the treatment of depression, emerging evidence on the function of MAO-A suggests a potential role for its inhibitors in neuroprotection. MAO-A activity is a significant source of oxidative stress in neuronal cells due to the production of hydrogen peroxide as a byproduct of monoamine oxidation.[2][3] This oxidative stress is a key contributor to neuronal damage in a variety of neurodegenerative conditions. Furthermore, MAO-A has been implicated in the modulation of apoptotic signaling pathways.[2][4]
These application notes provide a framework for investigating the potential neuroprotective effects of this compound in vitro. The protocols outlined below are designed to assess the compound's ability to mitigate oxidative stress and inhibit apoptosis in a neuronal cell line model.
Postulated Neuroprotective Mechanisms of this compound
Based on its primary pharmacological action as a MAO-A inhibitor, the neuroprotective effects of this compound are likely mediated through two primary pathways:
-
Reduction of Oxidative Stress: By inhibiting MAO-A, this compound is expected to decrease the enzymatic degradation of monoamines, thereby reducing the production of reactive oxygen species (ROS). This antioxidant effect can protect neurons from oxidative damage to lipids, proteins, and DNA.
-
Inhibition of Apoptotic Pathways: MAO-A has been shown to be involved in apoptotic cell death signaling.[2][4] Inhibition of MAO-A by this compound may interfere with these pathways, potentially by preventing the activation of caspases and modulating the expression of pro- and anti-apoptotic proteins.[2]
The following diagram illustrates the proposed neuroprotective signaling pathway of this compound.
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase-A modulates apoptotic cell death induced by staurosporine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase enzymes and oxidative stress in the rat optic nerve: age-related changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Brofaromine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Brofaromine hydrochloride. The content is tailored for researchers, scientists, and drug development professionals.
Disclaimer
The detailed, step-by-step synthesis of this compound is not extensively documented in publicly available literature. The following protocols, troubleshooting guides, and data are based on a plausible and chemically sound synthetic route derived from established methods for constructing substituted benzofurans and attaching piperidine (B6355638) moieties. This proposed pathway is intended for informational and troubleshooting purposes. All experimental work should be conducted with appropriate safety precautions and after consulting relevant literature for analogous transformations.
Proposed Synthetic Pathway
The synthesis of Brofaromine, 4-(7-bromo-5-methoxy-2-benzofuranyl)piperidine, can be logically approached via a multi-step sequence involving the formation of the benzofuran (B130515) core followed by linkage to the piperidine group and final salt formation. A common strategy for 2-substituted benzofurans is the palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A robust strategy involves a convergent synthesis. The core 7-bromo-5-methoxybenzofuran (B1291634) structure is first constructed and then linked to the piperidine moiety. Our proposed route achieves this by first coupling a substituted phenol (B47542) (2-bromo-6-iodo-4-methoxyphenol) with a protected piperidine alkyne (N-Boc-4-ethynylpiperidine) via a Sonogashira reaction. This is followed by an intramolecular cyclization to form the benzofuran ring, deprotection of the piperidine nitrogen, and finally, conversion to the hydrochloride salt.
Q2: What are the critical starting materials and intermediates?
A2: The key starting materials are a phenol bearing the correct substitution pattern for the final product (e.g., 2-bromo-6-iodo-4-methoxyphenol) and a piperidine derivative suitable for coupling (e.g., N-Boc-4-ethynylpiperidine). The critical intermediates are the coupled product from the Sonogashira reaction and the N-Boc protected Brofaromine.
Q3: What types of reactions are central to this synthesis?
A3: The synthesis relies on several key transformations:
-
Palladium-Copper catalyzed cross-coupling (Sonogashira reaction): To form the crucial carbon-carbon bond between the aromatic ring and the piperidine side chain.
-
Intramolecular Cyclization (Annulation): To form the furan (B31954) ring of the benzofuran core.
-
Protecting Group Chemistry: Use of a tert-Butoxycarbonyl (Boc) group to protect the piperidine nitrogen during the initial coupling and cyclization steps.
-
Acid-mediated Deprotection: To remove the Boc group.
-
Salt Formation: To generate the stable and crystalline hydrochloride salt.
Q4: How is the final product purified and converted to the hydrochloride salt?
A4: The Brofaromine free base, after deprotection, is typically purified using column chromatography on silica (B1680970) gel. To form the hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent (like diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or a compatible solvent is added, often leading to the precipitation of the solid salt.
Troubleshooting Guide
Step 1: Sonogashira Coupling
Q: My Sonogashira coupling reaction shows low conversion or has stalled. What are the common causes?
A: Low conversion is a frequent issue. Consider the following troubleshooting steps:
-
Catalyst Activity: The Palladium and Copper catalysts are sensitive to air and impurities. Ensure you are using fresh, high-quality catalysts and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use.
-
Base: The choice and quality of the base (e.g., triethylamine (B128534), diisopropylamine) are critical. It must be anhydrous and pure. An insufficient amount of base can also stall the reaction.
-
Inhibitors: The starting materials may contain impurities that inhibit the catalyst. Purify the starting phenol and alkyne if their quality is uncertain.
-
Temperature: While many Sonogashira couplings run at room temperature, gentle heating (40-60 °C) can sometimes improve reaction rates and yields.
Q: I am observing a significant amount of a side product from the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A: Glaser coupling is a common side reaction, especially with copper catalysts.
-
Strict Inert Atmosphere: Oxygen promotes homocoupling. Ensure your reaction setup is scrupulously purged with an inert gas.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture containing the aryl halide and catalysts can help minimize its concentration and reduce the rate of homocoupling.
-
Copper(I) Source: Use a high-purity source of Cu(I), such as CuI, and avoid exposing it to air.
Step 2: Intramolecular Cyclization
Q: The cyclization to form the benzofuran ring is incomplete. What should I try?
A: Incomplete cyclization can be addressed by modifying the reaction conditions:
-
Base/Catalyst: For base-mediated cyclizations, ensure the base (e.g., K₂CO₃, Cs₂CO₃) is strong enough and sufficiently soluble in the reaction solvent. For copper-catalyzed variants, ensure the catalyst is active.
-
Solvent and Temperature: The reaction often requires heating. A higher boiling point solvent like DMF or DMSO might be necessary to drive the reaction to completion.
-
Water Removal: Ensure anhydrous conditions, as water can interfere with some cyclization mechanisms.
Step 3 & 4: Deprotection and Salt Formation
Q: The Boc-deprotection step is not going to completion. How can I ensure full removal of the protecting group?
A: Incomplete deprotection can be addressed by:
-
Acid Strength/Concentration: Use a stronger acid (e.g., trifluoroacetic acid (TFA) in dichloromethane) or a higher concentration of HCl (e.g., 4M HCl in dioxane).
-
Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently warm it if the substrate is particularly stable. Monitor progress carefully by TLC or LC-MS.
Q: My final product is "oiling out" during hydrochloride salt formation instead of precipitating as a solid. What should I do?
A: This is a common crystallization problem.
-
Solvent System: The choice of solvent is critical. Diethyl ether is a common choice for inducing precipitation. You can try adding a non-polar co-solvent like heptane (B126788) or hexane (B92381) to the ether solution to decrease solubility.
-
Concentration: Ensure your product solution is sufficiently concentrated before adding HCl.
-
Rate of Addition: Add the HCl solution very slowly while vigorously stirring. Rapid addition can lead to amorphous precipitation or oiling.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can induce proper crystallization.
Data Presentation
Table 1: Representative Reaction Conditions
| Step | Reaction | Key Reagents | Catalyst(s) | Solvent | Temp. (°C) | Time (h) |
| 1 | Sonogashira Coupling | Aryl Iodide, Alkyne, Base (TEA) | Pd(PPh₃)₂Cl₂, CuI | THF / Toluene | 25 - 60 | 4 - 16 |
| 2 | Intramolecular Cyclization | Intermediate 1 | CuI or K₂CO₃ | DMF or Acetonitrile | 80 - 120 | 2 - 8 |
| 3 | Boc Deprotection | Intermediate 2 | 4M HCl in Dioxane or TFA | Dioxane or DCM | 0 - 25 | 1 - 4 |
| 4 | Salt Formation | Brofaromine Free Base | HCl in Ether (1M) | Diethyl Ether | 0 - 25 | 0.5 - 1 |
Table 2: Potential Impurities and Their Origins
| Impurity | Structure/Description | Likely Origin | Suggested Analytical Method |
| Glaser Homocoupling Product | Dimer of N-Boc-4-ethynylpiperidine | Step 1: Oxidative coupling of the alkyne. | LC-MS, ¹H NMR |
| Dehalogenated Starting Material | 2-Bromo-4-methoxyphenol | Step 1: Reductive dehalogenation side reaction. | GC-MS, LC-MS |
| Uncyclized Intermediate | Intermediate 1 | Step 2: Incomplete cyclization reaction. | LC-MS, TLC |
| Boc-Protected Brofaromine | Intermediate 2 | Step 3: Incomplete deprotection. | LC-MS, TLC |
Experimental Protocols
Protocol 1: Sonogashira Coupling (Synthesis of Intermediate 1)
-
To a dry, three-necked flask under an argon atmosphere, add 2-bromo-6-iodo-4-methoxyphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed anhydrous THF and triethylamine (3.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Add a solution of N-Boc-4-ethynylpiperidine (1.1 eq) in degassed THF dropwise over 30 minutes.
-
Stir the reaction at room temperature (or heat to 50 °C if no reaction is observed) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with saturated ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Protocol 2: Intramolecular Cyclization (Synthesis of Intermediate 2)
-
To a flame-dried flask, add Intermediate 1 (1.0 eq) and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF and heat the reaction mixture to 100 °C under an argon atmosphere.
-
Stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via column chromatography to afford N-Boc-Brofaromine (Intermediate 2).
Protocol 3: Boc Deprotection (Synthesis of Brofaromine Free Base)
-
Dissolve Intermediate 2 (1.0 eq) in a minimal amount of dichloromethane (B109758) or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in dioxane (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC/LC-MS confirms complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is basic (~9).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude Brofaromine free base.
-
Purify by column chromatography if necessary.
Protocol 4: Hydrochloride Salt Formation
-
Dissolve the purified Brofaromine free base in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 1M solution of HCl in diethyl ether (1.05 eq) with vigorous stirring.
-
A white precipitate should form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Brofaromine Hydrochloride Purification Technical Support Center
Disclaimer: Detailed, validated purification protocols for Brofaromine hydrochloride are not widely available in the public domain. The following troubleshooting guides, FAQs, and protocols are based on established principles for the purification of small molecule active pharmaceutical ingredients (APIs) and hydrochloride salts. Researchers should adapt these general guidelines and optimize them for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most common purification methods for organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its efficiency in removing impurities from a solid material.[1] If recrystallization fails to achieve the desired purity, or if impurities have very similar solubility profiles to the product, column chromatography is a more powerful alternative.[2][3][4]
Q2: How do I select an appropriate solvent system for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol (B130326) are often good starting points.[1] Sometimes, a mixed solvent system (e.g., ethanol/water, isopropanol/diethyl ether) is necessary to achieve the desired solubility profile.[5][6] The choice depends on the specific impurities present.
Q3: What are potential impurities in a synthesis of this compound?
Given that Brofaromine contains a piperidine (B6355638) ring, impurities may arise from the synthesis of this core structure.[7] Potential impurities could include unreacted starting materials, by-products from incomplete reactions, or reagents used in the synthesis.[][9][10] For example, if the piperidine ring is formed via the hydrogenation of a pyridine (B92270) precursor, incompletely reduced intermediates could be present.[10]
Q4: How does pH influence the purification process?
The pH of the solution is critical when working with amine hydrochloride salts. This compound is the salt of a secondary amine. Maintaining an acidic pH helps to keep the compound in its protonated, salt form, which generally has different solubility characteristics than its free base form. Adjusting the pH can be a strategy to selectively precipitate the desired product or keep certain impurities in solution.[11][12][13] For instance, converting the salt back to the free base with a mild base, extracting it into an organic solvent to remove water-soluble inorganic impurities, and then reforming the hydrochloride salt is a common purification strategy.
Q5: When is column chromatography the better choice for purification?
Column chromatography should be considered when:
-
Recrystallization fails to remove impurities effectively.
-
The impurities are structurally very similar to Brofaromine.
-
The product "oils out" persistently during recrystallization attempts and solvent changes are ineffective.[14]
-
Multiple components are present in the crude mixture.
For basic compounds like amines, using silica (B1680970) gel treated with a small amount of a competing amine (like triethylamine) in the mobile phase, or using a different stationary phase like basic alumina, can prevent streaking and improve separation.[4][15][16]
Q6: What is the best way to dry the purified this compound crystals?
After filtration, the crystals should be washed with a small amount of a cold solvent in which the product is poorly soluble to remove any remaining mother liquor. The purified salt can then be dried in a vacuum oven at a moderate temperature to remove residual solvents.[17] Care should be taken as excessive heat can potentially degrade the compound or remove desired solvent molecules if a solvate is formed.[17] Always check the material safety data sheet (SDS) for thermal stability information.[18]
Q7: How can I assess the purity of my final product?
Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the percentage purity and identifying impurities.[19][20] Other methods include:
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and detect any proton-containing impurities.[19][20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.[20][21]
-
Differential Scanning Calorimetry (DSC): To assess purity and detect different polymorphic forms.[22]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Premature crystallization occurred on the filter paper during hot filtration. | 1. Change the solvent or use a mixed-solvent system. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.[] 2. Concentrate the solution by boiling off some of the solvent before cooling. 3. Increase the cooling time or use an ice bath for final cooling. 4. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling during filtration. |
| "Oiling Out" During Crystallization | 1. The boiling point of the solvent is higher than the melting point of the compound or a compound-impurity eutectic mixture.[24] 2. The solution is too highly concentrated or cooled too quickly, leading to excessive supersaturation.[25] 3. High levels of impurities are present, depressing the melting point.[24] | 1. Choose a solvent with a lower boiling point. 2. Add more of the "good" solvent to reduce the concentration, reheat to dissolve the oil, and cool very slowly.[24][25] 3. Add seed crystals to the solution at a temperature just above the oiling out point to encourage proper crystal nucleation.[25][26] 4. Attempt to purify the material by another method (e.g., column chromatography) before recrystallization.[14] |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The flask is too clean, lacking nucleation sites. | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration and try cooling again. 4. Add an anti-solvent slowly until turbidity appears. 5. Cool the solution in an ice bath for a longer period. |
| Final Product is Still Impure | 1. The impurity has a very similar solubility profile to the product. 2. The impurity co-crystallized with the product. 3. The crystals were not washed properly after filtration. | 1. Perform a second recrystallization. 2. Try a different solvent system. 3. Wash the filtered crystals with a small amount of cold, fresh solvent. 4. Consider purification via column chromatography for difficult separations.[1] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of crude material in various solvents at room temperature and upon heating. Ethanol or a mixture of isopropanol and diethyl ether are plausible starting points.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is best done by adding the solvent in small portions to the solid while heating and swirling on a hot plate.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Flash Column Chromatography Purification
-
Stationary Phase and Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. For a basic compound like Brofaromine, a common mobile phase is a mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol). To prevent streaking, add 0.5-1% triethylamine (B128534) to the mobile phase.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound. The compound will be the free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete. Collect the resulting solid by filtration and dry as described above.[27]
Visual Workflow Guides
Caption: Troubleshooting workflow for low recrystallization yield.
Caption: Decision tree for choosing a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. column-chromatography.com [column-chromatography.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Purification [chem.rochester.edu]
- 5. iucr2005.iucr.org [iucr2005.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. experimental chemistry - Drying salts with HCl solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Identity determination and purity testing [chemcon.com]
- 20. alfa-chemclinix.com [alfa-chemclinix.com]
- 21. agilent.com [agilent.com]
- 22. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mt.com [mt.com]
- 26. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 27. Reddit - The heart of the internet [reddit.com]
Overcoming solubility challenges with Brofaromine hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Brofaromine hydrochloride. The information is designed to help overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for your experiments. One supplier suggests a solubility of up to 250 mg/mL in DMSO for the free base form of Brofaromine, which indicates high solubility for the hydrochloride salt as well.[2]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a drug from a highly soluble organic solvent into a buffer where it is less soluble. To mitigate this, you can try several approaches:
-
Increase the volume of the aqueous buffer: A higher final dilution factor can help keep the compound in solution.
-
Use a co-solvent system: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol (B145695), in your final solution can improve solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can aid in dissolution. However, be cautious about the thermal stability of the compound.
-
pH adjustment: The solubility of amine hydrochlorides like Brofaromine can be pH-dependent. Ensuring your buffer is slightly acidic may improve solubility.
Q3: Is this compound soluble in water?
A3: this compound has low solubility in water.[1] For most applications, direct dissolution in water is not recommended for achieving high concentrations. It is preferable to first dissolve the compound in DMSO.
Q4: Can I use ethanol to dissolve this compound?
Troubleshooting Guide
Issue 1: The provided this compound powder will not dissolve in my chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | This compound is known to be poorly soluble in water.[1] Ensure you are using a suitable organic solvent. Recommendation: Use DMSO as the primary solvent. |
| Insufficient Mixing | The powder may require more energy to dissolve. Recommendation: Vortex the solution for several minutes. If particles remain, use an ultrasonic bath for 10-15 minutes. |
| Low Temperature | Solubility can be temperature-dependent. Recommendation: Gently warm the solution to 37°C. Do not boil. |
| Hygroscopic DMSO | DMSO can absorb moisture, which may affect the solubility of the compound.[2] Recommendation: Use newly opened, anhydrous DMSO. |
Issue 2: My this compound solution is hazy or contains visible particles.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | The compound may not be fully dissolved. Recommendation: Use sonication or gentle warming as described above. |
| Precipitation Upon Dilution | The compound is precipitating out of solution after being diluted from a stock. Recommendation: Refer to Q2 in the FAQ section. Consider using a formulation with excipients that improve solubility. |
| Contamination | The solvent or vial may be contaminated. Recommendation: Use fresh, high-purity solvents and clean glassware. |
Data Presentation
The following table summarizes the available solubility and formulation data for Brofaromine. Note that some data may refer to the free base form.
| Solvent/Formulation System | Concentration | Compound Form | Notes |
| DMSO | 250 mg/mL (805.96 mM) | Brofaromine (free base) | Ultrasonic assistance may be needed.[2] |
| DMSO | Soluble | This compound | Specific concentration not provided.[1] |
| Water | Not soluble | This compound | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (20.15 mM) | Brofaromine | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (20.15 mM) | Brofaromine | Results in a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (20.15 mM) | Brofaromine | Results in a clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 346.65 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Appropriate sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg.
-
Add the weighed this compound to a sterile vial.
-
Add the desired volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 2-3 minutes.
-
If any solid particles remain, place the vial in an ultrasonic bath for 15-20 minutes.
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Formulation Using a Co-Solvent System
This protocol is adapted from a method for the free base and can be used to prepare a formulation for in vivo or in vitro use where high concentrations in aqueous media are required.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. For the formulation listed in the table (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), you would combine the components in these proportions.
-
Slowly add the this compound DMSO stock solution to the vehicle while vortexing.
-
Continue to vortex for several minutes to ensure a homogenous solution.
-
If necessary, warm the solution gently to 37°C to aid dissolution.
-
The final solution should be clear. If precipitation occurs, the final concentration of this compound may be too high for this specific formulation.
Visualizations
References
Technical Support Center: Brofaromine Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Brofaromine hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] As a molecule containing both a benzofuran (B130515) and a piperidine (B6355638) moiety, it may be susceptible to specific degradation pathways under certain conditions.
Q2: What is the likely degradation pathway for the benzofuran portion of this compound?
A2: The benzofuran ring in this compound can be susceptible to acid-catalyzed hydrolysis. This typically involves the protonation of the furan (B31954) ring, leading to ring-opening and the formation of substituted phenolic compounds.[2]
Q3: How stable is the piperidine ring in this compound?
A3: The piperidine ring is a relatively stable heterocyclic scaffold commonly found in pharmaceuticals.[3] However, like many amines, it can be susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products, particularly in the presence of oxidizing agents or under prolonged exposure to light and heat.[4]
Q4: My this compound solution has changed color. What could be the cause?
A4: A change in the color of your solution is often an indicator of chemical degradation. This could be due to the formation of degradation products, which may be chromophoric. Potential causes include exposure to light (photodegradation), extreme pH conditions, or oxidative stress.
Q5: I am observing a loss of potency in my this compound stock solution. What are the likely causes and how can I prevent this?
A5: Loss of potency is a direct consequence of degradation. To prevent this, it is crucial to control the storage conditions of your solution. Based on general principles of drug stability, we recommend the following:
-
pH Control: Maintain the pH of the solution within a stable range. For many amine hydrochlorides, a slightly acidic pH is often optimal for stability.
-
Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while working with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon storage. | 1. pH shift: The pH of the solution may have changed, affecting the solubility of this compound. 2. Solvent evaporation: The concentration of the solution may have increased due to solvent evaporation. 3. Degradation: The precipitate could be an insoluble degradation product. | 1. Verify the pH of your buffer and adjust if necessary. 2. Ensure the container is tightly sealed to prevent evaporation. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. Consider preparing fresh solutions more frequently. |
| Unexpected peaks appear in my chromatogram during analysis. | 1. Degradation: New peaks are likely due to the formation of degradation products. 2. Contamination: The solution may be contaminated. | 1. Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. 2. Prepare a fresh solution using high-purity solvent and this compound. |
| Inconsistent results in bioassays. | 1. Degradation of active compound: The concentration of active this compound may be decreasing over time. 2. Formation of active/interfering degradants: Degradation products might have their own biological activity or interfere with the assay. | 1. Use freshly prepared solutions for each experiment. 2. Perform a stability study of this compound under your specific assay conditions (e.g., in cell culture media at 37°C). 3. If degradation is observed, consider adding the compound to the assay medium immediately before use. |
Experimental Protocols
To assist you in determining the stability of your specific this compound solutions, we provide the following general protocols for forced degradation studies. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[1]
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in three different aqueous media:
-
0.1 N HCl (acidic hydrolysis)
-
Purified Water (neutral hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC-UV) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.
-
Incubation: Incubate the solution at room temperature for a defined period (e.g., 2, 6, 24 hours). Protect from light.
-
Analysis: At each time point, analyze the solution by a stability-indicating method to assess the extent of degradation.
Protocol 3: Photolytic Degradation
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a photostable solvent.
-
Exposure to Light: Expose the solution to a controlled light source that produces both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
-
Incubation: Expose the sample for a defined duration or until a significant amount of degradation has occurred.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating method.
Data Presentation
The following table summarizes the typical conditions used in forced degradation studies. The expected outcome for this compound is based on the chemical properties of its structural motifs.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for Brofaromine HCl |
| Acidic Hydrolysis | 0.1 N to 1 N HCl, elevated temperature (e.g., 60-80°C) | Acid-catalyzed ring-opening of the benzofuran moiety. |
| Basic Hydrolysis | 0.1 N to 1 N NaOH, elevated temperature (e.g., 60-80°C) | Potential for hydrolysis, although specific pathways are less predictable without experimental data. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the piperidine nitrogen to form an N-oxide. |
| Photolysis | Exposure to UV and visible light (e.g., ICH Q1B guidelines) | Photodegradation, potentially leading to complex mixtures of products. |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of Brofaromine HCl.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Brofaromine Hydrochloride Dosage for Behavioral Studies: A Technical Support Center
Welcome to the Technical Support Center for the use of Brofaromine hydrochloride in behavioral research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This inhibition leads to an increase in the synaptic availability of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[3][4] Additionally, Brofaromine has been shown to possess serotonin reuptake inhibiting properties, which may work synergistically with its MAO-A inhibition to produce its antidepressant and anxiolytic effects.[1][5][6]
Q2: What is a recommended starting dose for this compound in rodent behavioral studies?
A2: For preclinical studies in rats, doses in the range of 1-10 mg/kg have been previously used. A study investigating the in vivo effects of Brofaromine on serotonin release in rats used subcutaneous doses of 3, 10, and 30 mg/kg. For initial dose-finding studies, it is rational to start within the 1-10 mg/kg range and adjust based on the specific behavioral paradigm and observed effects.
Q3: How should I prepare a this compound solution for administration?
A3: this compound is soluble in aqueous solutions. For a stock solution, it can be dissolved in sterile water or saline. If a higher concentration is needed, or for certain routes of administration, co-solvents may be used. For example, a solution could be prepared by first dissolving the compound in a small amount of a suitable solvent like benzyl (B1604629) alcohol and then diluting it with water or saline. It is crucial to ensure the final solution is homogeneous and sterile for parenteral administration.
Q4: What are the best practices for storing this compound and its solutions?
A4: this compound powder should be stored according to the manufacturer's instructions, typically in a cool, dry, and dark place. Stock solutions should be stored at -20°C or -80°C for long-term stability, for up to one or two years, respectively.[1] For short-term use, refrigerated storage at 4°C is acceptable. To minimize degradation from light and oxidation, it is recommended to store solutions in amber vials under an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide
Issue 1: High variability or lack of expected behavioral effects in my study.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent dosing for all animals. For oral gavage, use appropriate technique to avoid accidental administration into the trachea. For intraperitoneal (IP) injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
-
-
Possible Cause 2: Animal Stress and Habituation.
-
Solution: Acclimate animals to the testing room for at least 30-60 minutes before starting the experiment. Handle the animals for several days leading up to the study to reduce stress-induced behavioral changes.[3]
-
-
Possible Cause 3: Suboptimal Dosing.
-
Solution: The dose-response relationship for Brofaromine can vary between different behavioral tests and animal strains. Conduct a pilot study with a range of doses (e.g., 1, 5, 10, 20 mg/kg) to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 4: Genetic Variability in Animal Strain.
-
Solution: Different rodent strains can exhibit varied metabolic rates and behavioral responses to drugs.[7] Use a well-characterized and consistent animal strain for your studies. Including a positive control group treated with a known effective compound can help validate your experimental setup.
-
Issue 2: Observed adverse effects in treated animals (e.g., hyperactivity, sedation).
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dosage. While Brofaromine is generally well-tolerated, high doses may lead to off-target effects or an exaggerated pharmacological response.
-
-
Possible Cause 2: Interaction with other factors.
-
Solution: Review all experimental conditions. Factors such as diet, housing conditions, and time of day for testing can influence an animal's response to a drug. For MAOIs, be aware of potential interactions with tyramine (B21549) in the diet, although this is less of a concern with reversible inhibitors like Brofaromine.[8][9]
-
Quantitative Data Summary
Table 1: Recommended Dosage Ranges for this compound in Preclinical and Clinical Studies
| Species | Route of Administration | Dosage Range | Study Type | Reference |
| Rat | Subcutaneous (s.c.) | 3 - 30 mg/kg | Neurochemical | |
| Rat | Oral (p.o.), Intraperitoneal (i.p.) | 1 - 10 mg/kg | Behavioral (extrapolated) | [10] |
| Human | Oral (p.o.) | 50 - 150 mg/day | Clinical (Depression, Social Phobia) | [11][12][13] |
Table 2: Solution Stability and Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature (Stock Solution) | -20°C to -80°C | Reduces chemical degradation and microbial growth. |
| Light Exposure | Store in amber vials or protect from light | Minimizes photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | Prevents oxidation of the amine functional group. |
| pH | Neutral to slightly acidic | To be determined empirically, but extremes in pH can cause degradation. |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-like Activity in Rats
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Glass or plastic cylinder (40-60 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to the rats 30-60 minutes before the test.
-
Habituation (Day 1): Place each rat individually into the cylinder filled with water (depth of 30 cm) for a 15-minute pre-swim session.[14] This initial exposure increases immobility on the test day.
-
Testing (Day 2): 24 hours after the pre-swim session, place the rats back into the same cylinders for a 5-minute test session.
-
Scoring: An observer, blinded to the treatment groups, should record the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the Brofaromine-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-like Activity in Mice
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploration of the open arms of an elevated plus-shaped maze.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-70 cm from the floor)
-
Video tracking software (recommended for accurate data collection)
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes prior to the test. The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to the mice 30 minutes before placing them on the maze.
-
Testing: Place each mouse individually in the center of the maze, facing one of the closed arms. Allow the mouse to freely explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms. An arm entry is typically defined as all four paws entering the arm.
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in open and closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these parameters suggests an anxiolytic-like effect. Compare the data between groups using appropriate statistical analyses.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for a behavioral study with Brofaromine.
Caption: Troubleshooting flowchart for Brofaromine experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated plus maze protocol [protocols.io]
- 4. psychscenehub.com [psychscenehub.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 9. The Prescriber’s Guide to the MAOI Diet—Thinking Through Tyramine Troubles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Social phobia: the clinical efficacy and tolerability of the monoamine oxidase -A and serotonin uptake inhibitor brofaromine. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in MAO-A inhibition assays
Welcome to the technical support center for Monoamine Oxidase A (MAO-A) inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Monoamine Oxidase A (MAO-A) and why is it an important drug target?
Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2][3] By breaking down these neurotransmitters, MAO-A helps regulate mood, emotion, sleep, and appetite.[4] Consequently, inhibitors of MAO-A are investigated as therapeutic agents for depression and anxiety disorders.[1][2][5]
Q2: What are the common types of MAO-A inhibition assays?
Several assay formats are available, each with its own advantages and disadvantages:
-
Fluorometric Assays: These are common and convenient "mix-incubate-measure" assays.[6] They typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity, using a fluorometric probe.[6][7][8][9]
-
Bioluminescent Assays: These assays, such as the MAO-Glo™ assay, offer high sensitivity and a lower rate of false positives compared to fluorescent methods.[10][11] They use a proluminescent substrate that is converted to luciferin (B1168401) by MAO-A activity, which then generates light with luciferase.[11]
-
Spectrophotometric Assays: These methods measure the change in absorbance of a substrate or the formation of a product. For instance, the metabolism of kynuramine (B1673886) to 4-hydroxyquinoline (B1666331) can be monitored spectrophotometrically.[2]
-
Chromatographic Assays (HPLC/HPLC-MS): These techniques are highly specific and can avoid interferences common in other methods by directly measuring the substrate and product.[12][13]
Q3: What are some known selective inhibitors for MAO-A?
Clorgyline is a well-established, selective, and irreversible inhibitor of MAO-A and is often used as a positive control in inhibition assays.[1][7][14] It is crucial to distinguish MAO-A activity from MAO-B, for which selegiline (B1681611) (l-deprenyl) is a selective inhibitor.[1][14]
Troubleshooting Guide
Variability in MAO-A inhibition assays can arise from multiple factors, from reagent handling to data analysis. This guide addresses specific issues in a question-and-answer format.
Issue 1: No or Low Signal (Assay Not Working)
Q: My assay shows no or very low signal, even in the uninhibited control wells. What could be the cause?
A: This issue often points to a problem with one of the core components of the assay.
-
Possible Cause 1: Inactive Enzyme. MAO-A is sensitive to storage conditions and repeated freeze-thaw cycles.[15] Improper storage (should be at -80°C for long-term) or handling can lead to loss of activity.[15]
-
Solution: Aliquot the enzyme upon first use to minimize freeze-thaw cycles. Always keep the enzyme on ice when in use. Run a positive control with a known substrate concentration to verify enzyme activity.
-
-
Possible Cause 2: Reagent Degradation. Assay buffers, substrates, or detection probes may have degraded due to improper storage, exposure to light, or being past their shelf life.[15] For example, fluorometric probes can be light-sensitive.[15]
-
Solution: Ensure all reagents are stored at the recommended temperatures and protected from light.[15] Prepare fresh dilutions of substrates and probes before each experiment.
-
-
Possible Cause 3: Incorrect Assay Conditions. The assay buffer must be at room temperature before use.[7][15] Incorrect pH or temperature during the incubation can significantly affect enzyme activity.
-
Possible Cause 4: Incorrect Wavelength Settings. The plate reader settings for excitation and emission wavelengths may not match the fluorophore used in the assay.[7]
Issue 2: High Variability Between Replicate Wells
Q: I am observing significant variability in the signal between my replicate wells. How can I improve my precision?
A: High variability often stems from technical inconsistencies during the assay setup.
-
Possible Cause 1: Pipetting Inaccuracy. Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare master mixes of reagents to be dispensed in larger, more accurate volumes.[7]
-
-
Possible Cause 2: Incomplete Mixing. Failure to properly mix the contents of the wells after adding reagents can lead to non-uniform reactions.
-
Solution: Gently mix the plate on a horizontal shaker or by carefully pipetting up and down after each reagent addition.[7] Avoid introducing bubbles.
-
-
Possible Cause 3: Edge Effects. Wells on the edge of the microplate can be subject to temperature gradients and evaporation, leading to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
Possible Cause 4: Sample Preparation. If using biological samples, ensure they are homogenous and free of particles or precipitates that can interfere with the assay.[7]
-
Solution: Centrifuge samples to remove any precipitates before adding them to the assay plate.[16]
-
Issue 3: Potential False Positives or Compound Interference
Q: I have identified a potential inhibitor, but I'm concerned about false positives. How can I validate my results?
A: Test compounds can interfere with the assay chemistry, leading to a signal change that is not due to direct MAO-A inhibition.
-
Possible Cause 1: Inhibition of Coupling Enzymes. In coupled assays (e.g., those using horseradish peroxidase), the test compound may inhibit the reporter enzyme (HRP) rather than MAO-A.[10]
-
Solution: Run a control experiment to test for inhibition of the coupling enzyme. This can be done by adding H₂O₂ directly to the detection system in the presence of your test compound, bypassing the MAO-A step.[15]
-
-
Possible Cause 2: Compound Autofluorescence. If the test compound is fluorescent, it can interfere with fluorometric detection, artificially increasing or decreasing the signal.[10]
-
Solution: Measure the fluorescence of the test compound alone in the assay buffer at the assay's excitation and emission wavelengths. Subtract this background fluorescence from your results.
-
-
Possible Cause 3: Redox Cycling or H₂O₂ Scavenging. Some compounds can generate or scavenge H₂O₂, directly interfering with assays that measure its production.[10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in MAO-A inhibition assays.
Caption: Troubleshooting workflow for MAO-A inhibition assays.
Quantitative Data Summary
High variability can be quantitatively defined by the coefficient of variation (%CV) of replicate measurements. A lower %CV indicates higher precision.
| Parameter | Acceptable %CV | High %CV (Indicates Issue) | Potential Causes |
| Intra-plate Replicates | < 15% | > 15% | Pipetting error, incomplete mixing, edge effects |
| Inter-plate Reproducibility | < 20% | > 20% | Reagent instability, different reagent lots, operator variability |
| Z'-factor (for HTS) | > 0.5 | < 0.5 | Low signal-to-background, high data variability |
Experimental Protocols
Protocol 1: Fluorometric MAO-A Inhibition Assay
This protocol is a generalized procedure based on common commercial kits that detect H₂O₂ production.[6][7][15]
Materials:
-
MAO-A Enzyme (recombinant human)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate (e.g., Tyramine, Kynuramine)
-
Fluorometric Probe (e.g., Amplex Red, or similar H₂O₂ sensor)
-
Horseradish Peroxidase (HRP)
-
Test Inhibitors and Positive Control (Clorgyline)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 45 µL of MAO Assay Buffer to all wells.
-
Add 5 µL of your test inhibitor dilutions to the sample wells.
-
Add 5 µL of the Clorgyline working solution to the positive control wells.
-
Add 5 µL of Assay Buffer (with solvent if used for inhibitors) to the 'no inhibitor' (100% activity) control wells.
-
Add 5 µL of Assay Buffer to the 'background' or 'no enzyme' control wells.
-
-
Enzyme Addition and Incubation:
-
Prepare the MAO-A Enzyme Solution by diluting the enzyme stock in cold MAO Assay Buffer to the desired concentration.
-
Add 50 µL of the MAO-A Enzyme Solution to all wells except the 'background' controls. Add 50 µL of Assay Buffer to the background wells.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow inhibitors to interact with the enzyme.[6]
-
-
Reaction Initiation and Detection:
-
Prepare a "Detection Mix" containing the MAO-A substrate, fluorometric probe, and HRP in Assay Buffer.
-
Add 50 µL of the Detection Mix to all wells to start the reaction.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[6]
-
-
Measurement:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the 'background' wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the 'no inhibitor' control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
MAO-A Catalytic Pathway
The following diagram outlines the general catalytic pathway of MAO-A and the principle of a typical coupled fluorometric assay.
Caption: MAO-A catalytic pathway and assay detection principle.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 4. Monoamine oxidase A deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 单胺氧化酶活性检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. promega.com [promega.com]
- 11. MAO-Glo™ Assay Systems [promega.com]
- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. abcam.cn [abcam.cn]
Addressing off-target effects of Brofaromine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Brofaromine (B1663282) hydrochloride in experiments. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Brofaromine hydrochloride?
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] Its primary on-target effect is to block the MAO-A enzyme, which is responsible for breaking down neurotransmitters like serotonin (B10506), norepinephrine, and dopamine.[2][5] This inhibition leads to increased levels of these monoamines in the brain.[5]
Q2: What are the known or potential off-target effects of Brofaromine?
While Brofaromine is highly selective for MAO-A, it possesses a secondary pharmacological action as a serotonin reuptake inhibitor (SRI).[1][6] This dual mechanism may contribute to its overall effect profile.[1][7] Additionally, at higher concentrations or in specific experimental systems, it could potentially interact with other cellular components. In vivo studies in rats suggest that in the liver, brofaromine may bind to microsomal drug-metabolizing enzymes.[8] However, radioligand binding assays have shown it has weak to no interaction with a wide range of other receptors, including adrenergic, cholinergic, histamine, and opioid receptors.[6]
Q3: My experimental results are inconsistent. Could this be related to Brofaromine?
Inconsistent results can arise from multiple factors, including issues with cell culture, assay setup, or compound stability. For cell-based assays, factors like cell passage number, confluency, and the presence of contaminants like mycoplasma can significantly impact reproducibility.[9] With respect to the compound, inconsistent results could be a sign of off-target effects, especially if the observed phenotype is not easily explained by MAO-A inhibition alone. It is also important to ensure consistent compound preparation and storage.
Q4: How can I distinguish between on-target MAO-A inhibition and potential off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for valid data interpretation. Key strategies include:
-
Using a secondary, structurally different MAO-A inhibitor: A compound like Moclobemide (B1677376) can be used to see if it recapitulates the same phenotype.[8] If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, "rescue" the phenotype by introducing a downstream component of the MAO-A pathway.
-
Knockout/Knockdown models: Use cells where MAO-A has been genetically knocked out or knocked down. Brofaromine should have no effect on the primary phenotype in these cells if the effect is on-target.
-
Direct measurement of MAO-A activity: Confirm that the concentrations of Brofaromine used are effectively inhibiting MAO-A in your specific experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Phenotype Unrelated to Monoamine Levels
Answer: While MAO-A modulation can influence cell proliferation in some cancers, it's essential to rule out off-target effects.[10]
Troubleshooting Protocol:
-
Confirm MAO-A Expression: First, verify that your cell line expresses MAO-A at the protein level (e.g., via Western Blot). If there is no target, the observed effect is, by definition, off-target.
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than those required for on-target engagement. Compare your effective concentration to the known IC50 for MAO-A inhibition.
-
Control Compound Testing: As mentioned in the FAQs, use a structurally unrelated MAO-A inhibitor (e.g., Moclobemide). If the proliferation phenotype is not replicated, the effect of Brofaromine is likely off-target.
-
Assess Serotonin Reuptake Inhibition: Given Brofaromine's dual action, test a selective serotonin reuptake inhibitor (SSRI) to see if it produces a similar effect. If it does, the phenotype may be related to this secondary mechanism.
Issue 2: High Variability in Fluorescence-Based Assay Results
Question: My fluorescence-based assay for neurotransmitter levels is showing high variability between replicate wells treated with Brofaromine. What could be the cause?
Answer: High variability in plate-based assays can stem from the experimental setup or interference from the compound itself.[11]
Troubleshooting Protocol:
-
Check for Autofluorescence: Small molecules can sometimes be autofluorescent, creating a false-positive signal.[12]
-
Test: Prepare a plate with Brofaromine in assay buffer without cells or other reagents. Read the fluorescence at the same wavelengths used in your assay. A concentration-dependent signal indicates autofluorescence.
-
-
Optimize Plate Reader Settings:
-
Focal Height: Ensure the reader's focal height is optimized for your plate and sample volume, especially for adherent cells where the signal originates from the bottom of the well.[11]
-
Well-Scanning: If your cells are not distributed evenly, a single-point read in the center of the well can be misleading. Use a well-scanning feature (orbital or spiral) to get a more representative average signal.[11]
-
-
Review Cell Seeding Technique: Inconsistent cell numbers across wells is a common source of variability.[13] Ensure your cell suspension is homogenous and that you avoid edge effects on the microplate.
Data Summary
This table summarizes the known pharmacological activities of Brofaromine to help researchers select appropriate concentrations and anticipate potential effects.
| Target | Action | Potency / Affinity (approx.) | Relevance to Experiments |
| Monoamine Oxidase A (MAO-A) | Reversible Inhibition | IC50: ~10-20 nM | Primary on-target effect. Concentrations should be titrated around this value. |
| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50: ~100-200 nM | Known secondary/off-target effect. [1][6] May be relevant at higher experimental doses. |
| Various Receptors | Weak to no interaction | Ki > 10,000 nM | Unlikely to be a source of off-target effects at typical experimental concentrations.[6] |
| Drug-Metabolizing Enzymes | Potential Binding (in vivo) | Not quantified | May be relevant in liver tissue models or in vivo studies, potentially affecting metabolism.[8] |
Experimental Protocols & Visualizations
Protocol: Validating On-Target vs. Off-Target Effects
This workflow is designed to systematically determine if an observed cellular phenotype is a result of MAO-A inhibition or an off-target effect of Brofaromine.
Methodology:
-
Primary Screen: Treat the experimental cell line with a dose range of this compound (e.g., 10 nM to 10 µM). Measure the phenotype of interest (e.g., cell viability, gene expression).
-
Target Expression Analysis: Confirm the presence of MAO-A protein in the cell model using Western Blot or qPCR for mRNA levels. If the target is absent, the effect is off-target.
-
Control Compound Test: Treat the cells with a structurally dissimilar MAO-A inhibitor (e.g., Moclobemide) across a similar potency-adjusted dose range.
-
SERT Inhibitor Test: Treat the cells with a selective serotonin reuptake inhibitor (SSRI) to test the contribution of Brofaromine's secondary activity.
-
Data Analysis:
-
If the phenotype is observed only with Brofaromine, it is likely an off-target effect specific to that molecule.
-
If the phenotype is observed with both Brofaromine and the control MAO-A inhibitor, it is likely an on-target effect.
-
If the phenotype is observed with Brofaromine and the SSRI, it may be related to serotonin reuptake inhibition.
-
Signaling Pathway: Brofaromine's Dual Mechanism of Action
This diagram illustrates the primary (on-target) and secondary (off-target) mechanisms of Brofaromine.
Troubleshooting Logic Tree
This diagram provides a logical decision-making process for troubleshooting unexpected experimental results.
References
- 1. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 63638-91-5: Brofaromine | CymitQuimica [cymitquimica.com]
- 6. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of [3H]brofaromine to monoamine oxidase A in vivo: displacement by clorgyline and moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Navigating the Nuances of Brofaromine Hydrochloride: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of Brofaromine (B1663282) hydrochloride, interpreting unexpected experimental outcomes is a critical component of the research and development process. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your investigations.
Frequently Asked Questions (FAQs)
Q1: We observed an initial increase in anxiety in our panic disorder model after administering Brofaromine. Is this a known effect?
A1: Yes, an initial, transient increase in anxiety during the first week of treatment has been documented in clinical studies of Brofaromine for panic disorder. In one double-blind, placebo-controlled study, this initial anxiogenic effect was observed before a subsequent and clinically relevant improvement in anxiety symptoms.[1] Interestingly, a comparative study with the SSRI fluvoxamine (B1237835) noted that this initial increase in anxiety was less severe with Brofaromine.[2]
Q2: Our study in panic disorder patients shows a reduction in the subjective distress associated with panic attacks, but no significant decrease in the frequency of the attacks themselves. Is this a paradoxical result?
A2: This finding is consistent with existing clinical data. A study investigating the effects of Brofaromine on panic disorder reported a similar outcome: a notable improvement in the distress scores related to panic attacks without a significant reduction in the actual number of panic attacks.[1] This suggests that Brofaromine may modulate the emotional response to panic episodes more significantly than their occurrence.
Q3: We are designing a study for major depression. What is the expected efficacy and what are the common adverse events to monitor?
A3: In a 6-week, double-blind, placebo-controlled study in patients with major depression, Brofaromine (at a fixed dose of 150 mg daily) was found to be superior to placebo on several measures of depression.[3] Commonly reported adverse events include headache, nausea, dizziness, and sleep disturbance.[3]
Q4: We are investigating Brofaromine in a patient population with psychotic depression and have observed a worsening of paranoid symptoms. Is this a documented risk?
Troubleshooting Guide
In Vitro MAO-A Inhibition Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent pipetting, improper mixing, or temperature fluctuations. | Ensure proper mixing of all reagents. Use a multichannel pipette for consistency. Maintain a stable temperature during the assay. |
| Low signal-to-noise ratio | Suboptimal substrate concentration, insufficient enzyme activity, or inappropriate buffer conditions. | Optimize substrate concentration around the Km value for MAO-A. Ensure the enzyme is active and use a fresh aliquot. Verify that the buffer pH and composition are optimal for MAO-A activity. |
| Unexpectedly low potency (high IC50) | Substrate competition, inhibitor instability, or incorrect assay conditions. | As Brofaromine is a reversible inhibitor, its potency can be affected by the substrate concentration. Determine the inhibition kinetics (e.g., competitive, non-competitive) to understand the mechanism. Assess the stability of Brofaromine in the assay buffer. |
In Vivo Animal Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Paradoxical anxiogenic effects in behavioral models | Dose-dependent effects, acute vs. chronic administration differences, or specific animal model sensitivity. | Conduct a dose-response study to identify the optimal therapeutic window. Compare the effects of acute and chronic dosing regimens. Consider the suitability of the chosen animal model for studying anxiety and MAO-A inhibition. |
| Lack of efficacy in established depression models | Insufficient drug exposure, inappropriate behavioral endpoint, or model limitations. | Perform pharmacokinetic studies to ensure adequate brain penetration of Brofaromine. Select behavioral paradigms that are sensitive to MAO-A inhibitors. Consider the specific subtype of depression the model is intended to replicate. |
Quantitative Data Summary
Efficacy of Brofaromine in Social Phobia (12-week study)
| Outcome Measure | Brofaromine (n=37) | Placebo (n=40) |
| Patients "much" or "very much" improved (Clinical Global Impression) | 78% | 23% |
Data from a double-blind, placebo-controlled study.[4]
Efficacy of Brofaromine in Panic Disorder (12-week study)
| Outcome Measure | Brofaromine | Placebo |
| Clinically relevant improvement | >70% of patients | No significant improvement |
Data from a double-blind, placebo-controlled study.[1]
Common Adverse Events in Major Depression Studies
| Adverse Event | Frequency |
| Headache | Commonly reported |
| Nausea | Commonly reported |
| Dizziness | Commonly reported |
| Sleep disturbance | Commonly reported |
Based on a 6-week, placebo-controlled study.[3]
Experimental Protocols
Protocol Outline: Double-Blind, Placebo-Controlled Trial of Brofaromine in Social Phobia
This protocol is a generalized summary based on published clinical trial methodologies.[4][5]
-
Patient Selection:
-
Participants diagnosed with social phobia according to DSM-III-R criteria.
-
Exclusion criteria: other major psychiatric disorders, recent use of other psychotropic medications, significant medical conditions.
-
-
Study Design:
-
A 12-week, double-blind, placebo-controlled, randomized, multicenter trial.
-
Following a 1-week single-blind placebo washout period, patients are randomized to receive either Brofaromine or a matching placebo.
-
-
Treatment:
-
Brofaromine administered orally.
-
Dosage may be initiated at 50 mg/day and titrated up to a maximum of 150 mg/day based on clinical response and tolerability.
-
-
Assessments:
-
Efficacy is assessed at baseline and at regular intervals throughout the study using standardized scales such as the Liebowitz Social Anxiety Scale (LSAS) and the Clinical Global Impression (CGI) scale.
-
Safety and tolerability are monitored at each visit through the recording of adverse events, vital signs, and laboratory tests.
-
-
Data Analysis:
-
The primary efficacy endpoint is the change from baseline in the total LSAS score.
-
Statistical analysis is performed using appropriate methods for comparing continuous and categorical data between the treatment and placebo groups.
-
Visualizations
References
- 1. MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Social phobia: the clinical efficacy and tolerability of the monoamine oxidase -A and serotonin uptake inhibitor brofaromine. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side effects of Brofaromine hydrochloride in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Brofaromine (B1663282) hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Brofaromine hydrochloride and what is its primary mechanism of action?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. It also exhibits serotonin reuptake inhibiting properties.[1][2] This dual action leads to an increase in the synaptic availability of these neurotransmitters.
Q2: What are the most common potential side effects of this compound in animal models?
A2: Based on its mechanism of action as a RIMA and serotonin reuptake inhibitor, the most anticipated side effects in animal models include those related to increased serotonergic and catecholaminergic activity. These can range from mild behavioral changes to more severe conditions like serotonin syndrome. While Brofaromine is designed to have a better safety profile than older, irreversible MAOIs, careful monitoring is still crucial.[3]
Q3: Is this compound associated with the "cheese effect" (tyramine-induced hypertensive crisis)?
A3: As a reversible inhibitor of MAO-A (RIMA), Brofaromine has a significantly lower risk of inducing a tyramine-induced hypertensive crisis compared to irreversible MAOIs.[4] The reversible binding allows tyramine (B21549) to displace the drug from the enzyme in the gut, permitting its metabolism.[5] However, it is still advisable to use purified diets low in tyramine for animal studies to minimize any potential variability.
Q4: What are the signs of serotonin syndrome in rodents?
A4: Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity. In rodents, clinical signs can include:
-
Neuromuscular hyperactivity: Tremors, myoclonus (muscle jerks), hyperreflexia, rigidity, and forepaw treading.[6][7]
-
Autonomic dysfunction: Hyperthermia, tachycardia, mydriasis (dilated pupils), and diarrhea.[7]
-
Altered mental status: Agitation, restlessness, and confusion.[7]
Q5: What is a recommended starting dose for this compound in rats or mice?
A5: For rats, doses in the range of 1-10 mg/kg have been used in published studies.[8] A pilot dose-ranging study is highly recommended to determine the optimal dose for your specific experimental paradigm and to identify the threshold for adverse effects. Start with a low dose (e.g., 1 mg/kg) and gradually escalate while closely monitoring for any side effects.[8]
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects or High Variability in Experimental Data
-
Question: We are observing high variability in our behavioral assays after oral administration of this compound. What could be the cause and how can we troubleshoot this?
-
Answer:
| Potential Cause | Troubleshooting Action |
| Formulation Issues | Ensure the this compound is fully dissolved or forms a homogenous suspension in the vehicle. For poorly soluble compounds, consider using vehicles like 0.5% methylcellulose (B11928114) or a small percentage of DMSO with saline. Prepare fresh formulations regularly. |
| Inaccurate Dosing | Verify the accuracy of your dosing calculations and the calibration of your administration equipment. For oral gavage, ensure the correct volume is administered slowly to prevent regurgitation.[9][10][11][12] |
| First-Pass Metabolism | Oral administration can lead to variable first-pass metabolism in the gut and liver. Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, for more consistent systemic exposure.[8] |
| Genetic Variability | Different strains of mice and rats can have variations in drug-metabolizing enzymes (e.g., cytochrome P450s), leading to different pharmacokinetic profiles. Ensure you are using a well-characterized and consistent animal strain. |
| Food Effects | The presence of food in the stomach can alter drug absorption. Standardize the fasting and feeding schedule for all animals in your study. |
Issue 2: Animals Exhibiting Signs of Serotonin Syndrome
-
Question: Our animals are showing tremors, agitation, and hyperthermia after this compound administration. What should we do?
-
Answer:
| Immediate Action | Management & Prevention |
| Discontinue Dosing | Immediately cease administration of this compound and any other serotonergic agents. |
| Supportive Care | Provide supportive care to manage the clinical signs. This may include temperature control (e.g., cooling pads for hyperthermia), fluid administration to maintain hydration, and sedation with benzodiazepines (e.g., diazepam) for severe agitation or seizures, under veterinary guidance.[13] |
| Serotonin Antagonists | In severe cases, and in consultation with a veterinarian, the administration of a serotonin antagonist like cyproheptadine (B85728) may be considered.[7] |
| Dose Reduction | In future experiments, reduce the dose of this compound. |
| Avoid Drug Co-administration | Do not co-administer this compound with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs) or other MAOIs, unless it is a specific and well-justified aim of the study. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Brofaromine on Neurotransmitter Levels in the Rat Frontal Cortex (4 hours post-administration)
| Dose (mg/kg, s.c.) | Change in 5-HT Output (from baseline) | Change in 5-HIAA in Dialysate (from baseline) |
| 3 | No significant change | -39% |
| 10 | ~ +100% | -47% |
| 30 | ~ +100% | -59% |
Data synthesized from a study by Gardier et al. (1995).[14]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice and Rats
-
Animal Preparation:
-
Weigh each animal to accurately calculate the dose volume.
-
Acclimate the animals to handling prior to the procedure to minimize stress.
-
If required by the experimental design, fast the animals for a standardized period (e.g., 2-4 hours).
-
-
Dose Preparation:
-
Administration:
-
Gently but firmly restrain the animal. For mice, scruff the neck to immobilize the head.
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.
-
Measure the length of the needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.[11]
-
Insert the needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth and down the esophagus. Do not force the needle.[10][12]
-
Slowly administer the calculated dose volume.
-
Gently remove the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as choking, gasping, or fluid coming from the nose or mouth.[9]
-
Return the animal to its home cage and monitor for any adverse effects over the next several hours.
-
Protocol 2: Monitoring for Cardiovascular Side Effects in Rats
-
Baseline Measurement:
-
Prior to this compound administration, obtain baseline cardiovascular measurements. This can be done using non-invasive methods like tail-cuff plethysmography for blood pressure and heart rate. For more detailed and continuous data, surgical implantation of radiotelemetry devices can be used.[15]
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., oral gavage, IP, SC).
-
-
Post-Dose Monitoring:
-
At predefined time points (e.g., 30, 60, 120, and 240 minutes post-dose), measure blood pressure and heart rate.
-
Observe the animal for any clinical signs of cardiovascular distress, such as changes in respiration, posture, or activity level.
-
For studies requiring more in-depth analysis, electrocardiogram (ECG) recordings can be taken to assess for arrhythmias or changes in cardiac intervals.[16]
-
-
Data Analysis:
-
Compare post-dose cardiovascular parameters to the baseline measurements to identify any significant changes.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for managing adverse side effects.
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of in vivo binding of [3H]brofaromine to rat intestinal monoamine oxidase A by orally administered tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. benchchem.com [benchchem.com]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. instechlabs.com [instechlabs.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. litfl.com [litfl.com]
- 14. In vivo evidence for the reversible action of the monoamine oxidase inhibitor brofaromine on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for Brofaromine hydrochloride's dual action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brofaromine (B1663282) hydrochloride. The information is tailored to address specific issues that may arise during the investigation of its dual action as a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin (B10506) reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Brofaromine hydrochloride?
A1: this compound is a reversible and selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3] Additionally, it possesses serotonin reuptake inhibiting properties, making it a dual-action compound.[1][2]
Q2: How does the reversibility of Brofaromine's MAO-A inhibition impact experimental design?
A2: As a reversible inhibitor, the binding of Brofaromine to MAO-A is not permanent. This means that its inhibitory effect can be diminished by dilution or washing during in vitro experiments. For cell-based assays, this necessitates careful consideration of incubation times and washing steps to accurately measure its potency. Unlike irreversible MAOIs, pre-incubation times are crucial for reaching equilibrium but prolonged incubation without the inhibitor may lead to a recovery of enzyme activity.
Q3: What is the significance of Brofaromine's dual action on MAO-A and serotonin reuptake?
A3: The dual-action of Brofaromine offers a potentially synergistic therapeutic effect. By inhibiting MAO-A, it increases the overall levels of serotonin in the synapse. Simultaneously, by inhibiting the serotonin transporter (SERT), it prevents the reabsorption of serotonin from the synaptic cleft.[3] Both mechanisms contribute to enhanced serotonergic neurotransmission.
Q4: Is Brofaromine selective for MAO-A over MAO-B?
A4: Yes, studies have shown that Brofaromine is a very selective inhibitor of MAO-A and does not significantly inhibit MAO-B activities at therapeutic concentrations.[4]
Q5: Where can I find quantitative data on Brofaromine's inhibitory activity?
A5: The half-maximal inhibitory concentration (IC50) for Brofaromine's inhibition of MAO-A has been reported. However, specific IC50 values for its inhibition of the serotonin transporter (SERT) are not as readily available in public literature, though its activity as a serotonin reuptake inhibitor is well-documented.[1][5]
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Parameter | Value | Reference(s) |
| Monoamine Oxidase A (MAO-A) | IC50 | 0.2 µM | [5] |
| Serotonin Transporter (SERT) | IC50 | Not readily available in public literature; qualitative inhibition of serotonin uptake has been confirmed. | [1][6] |
Experimental Protocols
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate)
-
Positive control (e.g., Clorgyline)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black plates for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, the MAO-A enzyme solution, and the different concentrations of this compound or the positive control. Include wells with the enzyme and buffer only as a negative control (100% activity).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow Brofaromine to bind to the MAO-A enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection: Measure the product formation using a microplate reader at the appropriate wavelength for the substrate used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the logarithm of the Brofaromine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Serotonin Transporter (SERT) Uptake Assay
Objective: To assess the inhibitory effect of this compound on serotonin uptake via the serotonin transporter (SERT).
Materials:
-
Cells expressing human SERT (e.g., HEK293-hSERT cells)
-
[³H]-Serotonin (radiolabeled serotonin)
-
This compound
-
Positive control (e.g., a selective serotonin reuptake inhibitor like Fluoxetine)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold uptake buffer)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Wash the cells with uptake buffer. Add different concentrations of this compound or the positive control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Serotonin to each well to initiate the uptake process.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Measurement: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-Serotonin uptake at each concentration of this compound. Calculate the percent inhibition of serotonin reuptake and determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in MAO-A inhibition assay results.
-
Question: My IC50 values for Brofaromine in the MAO-A inhibition assay are inconsistent across experiments. What could be the cause?
-
Answer:
-
Pipetting Errors: Ensure accurate pipetting of the enzyme, substrate, and inhibitor solutions. Use calibrated pipettes and pre-wet the tips.
-
Inconsistent Incubation Times: Precisely control the pre-incubation and reaction incubation times. Use a multichannel pipette or automated dispenser for simultaneous addition of reagents.
-
Enzyme Instability: Ensure the MAO-A enzyme is properly stored and handled. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
Reversible Inhibition Kinetics: As Brofaromine is a reversible inhibitor, the pre-incubation time is critical to reach equilibrium. Ensure this step is consistent. Also, ensure the reaction is in the linear range.
-
Issue 2: Low signal-to-noise ratio in the SERT uptake assay.
-
Question: I am observing a weak signal for serotonin uptake, making it difficult to determine the inhibitory effect of Brofaromine. How can I improve this?
-
Answer:
-
Cell Health and SERT Expression: Ensure the cells are healthy and have a high level of SERT expression. Passage the cells regularly and do not use them at a high passage number.
-
Optimize Uptake Time: The uptake of [³H]-Serotonin should be in the linear range. Perform a time-course experiment to determine the optimal incubation time.
-
Substrate Concentration: Use a concentration of [³H]-Serotonin that is near its Km for the transporter to achieve a good balance between signal and sensitivity to inhibition.
-
Washing Steps: The washing steps to remove extracellular [³H]-Serotonin are critical. Perform them quickly and efficiently with ice-cold buffer to minimize dissociation of the radioligand from the transporter.
-
Issue 3: Difficulty in distinguishing between MAO-A inhibition and SERT inhibition effects in cellular assays.
-
Question: In a cell-based assay measuring serotonin levels, how can I differentiate the contribution of MAO-A inhibition versus SERT inhibition by Brofaromine?
-
Answer:
-
Use of Specific Inhibitors: To isolate the effect on SERT, you can pre-treat cells with a potent and selective MAO-A inhibitor (other than Brofaromine) to block MAO-A activity. Then, assess the effect of Brofaromine on serotonin uptake.
-
Use of MAO-A Deficient Cells: If available, use cell lines that have a knockout or knockdown of the MAO-A gene. In these cells, any effect of Brofaromine on serotonin levels would be primarily due to its action on SERT.
-
Measure Metabolites: Measure the levels of the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA). A decrease in 5-HIAA levels would be indicative of MAO-A inhibition.
-
Visualizations
Experimental workflows for MAO-A and SERT assays.
Signaling pathway of Brofaromine's dual action.
References
- 1. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine - Wikipedia [en.wikipedia.org]
- 3. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Brofaromine Hydrochloride: A Comparative Efficacy Analysis in Established Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine hydrochloride, a reversible inhibitor of monoamine oxidase A (RIMA) with additional serotonin (B10506) reuptake inhibiting properties, showed promise in the treatment of depression and anxiety disorders.[1][2] Although its development was discontinued, its unique dual mechanism of action continues to be of interest to researchers. This guide provides a comparative analysis of Brofaromine's efficacy in established disease models, primarily major depression and panic disorder, with a focus on its performance against other therapeutic alternatives. Due to the cessation of its development, there is a notable lack of data on the efficacy of this compound in novel disease models.
Mechanism of Action
Brofaromine is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters. Concurrently, it also acts as a serotonin reuptake inhibitor, further enhancing serotonergic activity.[1][3] This dual mechanism was thought to contribute to its antidepressant and anxiolytic effects.
References
- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Brofaromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of Brofaromine (B1663282) hydrochloride, a reversible inhibitor of monoamine oxidase A (RIMA).[1] The accurate and precise measurement of Brofaromine hydrochloride is critical for pharmacokinetic studies, formulation development, and quality control. This document outlines the experimental protocols and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), offering a framework for cross-validation to ensure data integrity and method reliability.
Comparison of Analytical Method Performance
The selection of an analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for GC, HPLC, and CE in the context of quantifying this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% | 97.0 - 103.0% | 80 - 120% (depends on concentration) |
| Precision (% RSD) | ||||
| - Repeatability | ≤ 2.0% | ≤ 1.0% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.0% | ≤ 3.0% | ≤ 3% |
| Limit of Detection (LOD) | ng/mL range | ng/mL to sub-ng/mL range | pg/mL to ng/mL range | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | 10 ng (ca. 0.03 nmol)[2] | µg/mL to ng/mL range | ng/mL range | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Specificity | High (with derivatization) | High (separation from metabolites and impurities) | Very High (high-efficiency separations) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Moderate | High | Moderate | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Gas Chromatography (GC) with Electron-Capture Detection
This method is suitable for the simultaneous determination of Brofaromine and its major metabolite in biological fluids.[2]
-
Sample Preparation:
-
Add an internal standard (e.g., 4-(5-bromo-2-benzofuranyl)piperidine) to the biological fluid sample (e.g., plasma, urine).
-
Perform liquid-liquid extraction at a basic pH.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with heptafluorobutyric anhydride.
-
Reconstitute the sample in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: Packed column (e.g., OV-17).
-
Detector: Electron-Capture Detector (ECD).
-
Carrier Gas: Nitrogen or Argon-Methane.
-
Temperatures: Optimized for the separation of derivatized Brofaromine and its metabolite.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of this compound and the internal standard. Process these standards in the same manner as the samples.
-
Sample Preparation: Process the unknown samples as described in the sample preparation section.
-
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
A stability-indicating HPLC method is essential for quantifying this compound in the presence of its degradation products and impurities.[3][4][5][6][7]
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH and gradient can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound, or a Mass Spectrometer (MS) for higher sensitivity and selectivity.[8]
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Prepare the sample as described above to an expected concentration within the calibration range.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes, making it an attractive alternative for the analysis of this compound.[9][10][11][12]
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.
-
For biological samples, dilution or a simple extraction may be sufficient due to the small injection volume.
-
Filter the sample if necessary.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer system (e.g., phosphate or borate (B1201080) buffer) at a pH that ensures this compound is charged. Organic modifiers can be added to improve separation.
-
Voltage: Typically 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detector: UV detector or a coupled mass spectrometer.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in the BGE or water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the BGE.
-
Sample Preparation: Prepare the sample as described above to a concentration within the linear range of the method.
-
Visualization of Methodologies and Pathways
To further elucidate the processes involved, the following diagrams illustrate the cross-validation workflow and the mechanism of action of Brofaromine.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Mechanism of action of Brofaromine as a MAO-A inhibitor.
References
- 1. BROFAROMINE (PD060944, WZXHSWVDAYOFPE-UHFFFAOYSA-N) [probes-drugs.org]
- 2. Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. questjournals.org [questjournals.org]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis for the analysis of antidepressant drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brofaromine Hydrochloride and Moclobemide in MAO-A Inhibition
For researchers and professionals in the fields of neuroscience and drug development, understanding the nuanced differences between monoamine oxidase-A (MAO-A) inhibitors is critical for advancing therapeutic strategies for depressive disorders. This guide provides a detailed, data-driven comparison of two prominent reversible inhibitors of MAO-A (RIMAs): brofaromine (B1663282) hydrochloride and moclobemide (B1677376).
Introduction
Brofaromine and moclobemide are both selective and reversible inhibitors of monoamine oxidase-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[1] Their reversibility distinguishes them from older, irreversible MAOIs, offering a superior safety profile, particularly concerning the potentiation of the pressor effects of tyramine (B21549) (the "cheese effect").[2][3] This comparison delves into their in vitro potency, selectivity, pharmacokinetic profiles, and clinical efficacy, supported by experimental data.
In Vitro Inhibitory Activity and Selectivity
The potency of MAO-A inhibition is a key determinant of a compound's therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: In Vitro Inhibition of MAO-A and MAO-B
| Compound | MAO-A IC50 | MAO-B IC50 | MAO-A Ki | Selectivity for MAO-A |
| Brofaromine | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches | High |
| Moclobemide | Not explicitly stated in searches | Not explicitly stated in searches | 0.2-0.4 mM (rat brain/human placenta)[4] | Predominant for MAO-A[5] |
Note: Direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited in the available search results. The provided Ki for moclobemide is from an initial competitive phase of inhibition.
Brofaromine is described as a tight-binding, reversible inhibitor of MAO-A.[6] Moclobemide exhibits a competitive and time-dependent inhibition of MAO-A, characteristic of a slow-binding inhibitor.[4] Both compounds are highly selective for the MAO-A isoform.[2] In preclinical studies, both brofaromine and moclobemide were shown to increase serotonin levels in the brain.[2]
Pharmacokinetic Profiles
The pharmacokinetic properties of brofaromine and moclobemide contribute significantly to their clinical utility and safety. Both are characterized as short-acting inhibitors.[7][8]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Brofaromine | Moclobemide |
| Reversibility | Reversible[6][7] | Reversible[4][9] |
| Duration of Action | Short-acting (16-24 hours)[2][8] | Short-acting (MAO activity reestablished within 24h)[9] |
| Absorption | Not explicitly stated in searches | Rapid and complete oral absorption[10] |
| Metabolism | Not explicitly stated in searches | Completely metabolized by the liver[10] |
| Half-life | Not explicitly stated in searches | Short disposition half-life[10] |
A key feature of moclobemide is that its MAO-A inhibition in vivo can be rapidly reversed.[2] The activity of MAO is fully restored within 24 hours of the last dose of moclobemide, which allows for a quick switch to other antidepressant medications if necessary.[9]
Clinical Efficacy and Tolerability
Both brofaromine and moclobemide have demonstrated efficacy in the treatment of major depressive disorder. Meta-analyses have confirmed that both drugs are as effective as tricyclic antidepressants and are generally better tolerated.[1][11]
In comparative studies, brofaromine was found to be at least as efficacious as imipramine (B1671792) and standard MAOIs like tranylcypromine (B92988) and phenelzine.[12] Moclobemide has also been shown to be as effective as other antidepressants, including imipramine and fluoxetine.[13]
A cross-study comparison of their effects on driving performance indicated that neither drug impairs driving ability, suggesting a favorable profile for patient safety.[14] However, the same study noted that brofaromine was associated with shortened sleep duration and decreased sleep quality, whereas moclobemide did not significantly affect sleep parameters.[14]
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This protocol outlines a general procedure for determining the in vitro inhibitory potency of compounds against MAO-A using kynuramine (B1673886) as a substrate.
1. Materials and Reagents:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (Brofaromine, Moclobemide)
-
Positive control (e.g., Clorgyline)
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplates
-
Microplate reader with fluorescence detection
2. Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and the positive control in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A enzyme to a predetermined optimal concentration in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and the MAO-A enzyme solution.
-
Test compound wells: Add the diluted test compound and the MAO-A enzyme solution.
-
Positive control wells: Add the diluted positive control and the MAO-A enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells except the blank wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2 N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at ~320 nm and emission at ~400 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of MAO-A Inhibition
Caption: Simplified signaling pathway of MAO-A inhibition by RIMAs.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining MAO inhibitor IC50 values.
References
- 1. Meta-analysis of the reversible inhibitors of monoamine oxidase type A moclobemide and brofaromine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The advent of a new generation of monoamine oxidase inhibitor antidepressants: pharmacologic studies with moclobemide and brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by moclobemide: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the efficacy and safety of moclobemide and imipramine in the treatment of depression in Indian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cross-study comparison of the effects of moclobemide and brofaromine on actual driving performance and estimated sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brofaromine Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs) in Serotonin Reuptake Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin (B10506) reuptake inhibition properties of Brofaromine (B1663282) hydrochloride and commonly prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). The information is supported by experimental data from in vitro assays to assist researchers in understanding the pharmacological profiles of these compounds.
Executive Summary
Brofaromine is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A) that also exhibits properties of serotonin reuptake inhibition.[1][2] This dual mechanism of action suggests a potential synergistic effect in its antidepressant activity.[1] In contrast, SSRIs are a class of drugs that act primarily by selectively blocking the reuptake of serotonin at the serotonin transporter (SERT), leading to increased extracellular levels of serotonin in the synaptic cleft. This guide presents available quantitative data on the inhibitory potency of common SSRIs on the serotonin transporter and discusses the evidence for Brofaromine's effects on serotonin reuptake.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound on the serotonin transporter is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the IC50 values for several common SSRIs from an in vitro study using rat brain synaptosomes and platelets.
| Compound | IC50 (nM) in Rat Synaptosomes | IC50 (nM) in Rat Platelets |
| Paroxetine | 1.39 | 1.26 |
| Sertraline | 7.09 | 6.64 |
| Citalopram | 16.2 | 10.5 |
| Fluoxetine | 35.5 | 44.7 |
Data sourced from a study investigating the inhibitory effects of SSRIs on the serotonin transporter.
Mechanism of Action
The distinct mechanisms of Brofaromine and SSRIs at the serotonergic synapse are illustrated in the following diagram. SSRIs selectively block the serotonin transporter, preventing the reuptake of serotonin from the synaptic cleft. Brofaromine, on the other hand, has a dual action: it inhibits the metabolic breakdown of serotonin by inhibiting MAO-A and also possesses serotonin reuptake inhibiting properties.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro serotonin reuptake assay using rat brain synaptosomes, a common experimental model for studying the effects of drugs on neurotransmitter transporters.
Objective: To determine the in vitro potency of test compounds (e.g., Brofaromine, SSRIs) to inhibit the reuptake of serotonin into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus, or whole brain minus cerebellum)
-
Sucrose (B13894) solution (0.32 M)
-
Krebs-Ringer buffer (pH 7.4)
-
[³H]Serotonin (radiolabeled serotonin)
-
Test compounds (Brofaromine hydrochloride, SSRIs) at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
-
Water bath
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the desired brain region on ice.
-
Homogenize the brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
Wash the synaptosomal pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in Krebs-Ringer buffer to a specific protein concentration.
-
-
Serotonin Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension at 37°C for a short period (e.g., 5-10 minutes).
-
Add various concentrations of the test compound or vehicle control to the synaptosome aliquots.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin.
-
Incubate the mixture for a short, defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters under vacuum. This separates the synaptosomes (containing the uptaken [³H]Serotonin) from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]Serotonin taken up by the synaptosomes.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent serotonin reuptake inhibitor, such as paroxetine, or by conducting the assay at 0-4°C) from the total uptake.
-
Plot the percentage of inhibition of specific [³H]Serotonin uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that produces 50% inhibition of specific serotonin uptake, using non-linear regression analysis.
-
Conclusion
SSRIs are potent and selective inhibitors of the serotonin transporter, with varying potencies among different members of the class. This compound, in addition to its primary mechanism as a reversible MAO-A inhibitor, also demonstrates serotonin reuptake inhibiting properties. While direct in vitro comparative data for Brofaromine against SSRIs is limited, in vivo evidence confirms its interaction with the serotonin transporter. The dual mechanism of action of Brofaromine presents a distinct pharmacological profile compared to the selective action of SSRIs. Further research with direct, head-to-head in vitro comparisons would be beneficial for a more precise quantitative understanding of Brofaromine's potency at the serotonin transporter relative to SSRIs.
References
- 1. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin uptake inhibition by the monoamine oxidase inhibitor brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Brofaromine and Phenelzine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two monoamine oxidase inhibitors (MAOIs), Brofaromine (B1663282) and Phenelzine (B1198762). The information presented herein is compiled from peer-reviewed scientific literature to offer an objective analysis of their respective pharmacological profiles, supported by experimental data.
Introduction
Phenelzine is a well-established, irreversible, non-selective monoamine oxidase inhibitor (MAOI) that has been used for decades in the treatment of depression.[1][2] In contrast, Brofaromine is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A).[1][3] This fundamental difference in their mechanism of action—selectivity for MAO-A and reversibility—underpins the distinct pharmacological and clinical profiles of these two compounds. This guide will delve into the in vivo data that elucidates these differences.
Mechanism of Action: A Comparative Overview
Phenelzine, as a non-selective MAOI, inhibits both MAO-A and MAO-B enzymes to a similar extent.[1] This broad-spectrum inhibition leads to a widespread increase in the levels of various monoamine neurotransmitters. Brofaromine's selectivity for MAO-A results in a more targeted elevation of serotonin (B10506) and norepinephrine (B1679862), with less effect on dopamine (B1211576) metabolism, which is primarily regulated by MAO-B.[1]
Quantitative In Vivo Data
The following tables summarize the key quantitative findings from comparative in vivo studies of Brofaromine and Phenelzine.
Table 1: Effects on Monoamine Oxidase (MAO) Inhibition
| Parameter | Brofaromine | Phenelzine | Species | Study Duration | Source |
| Brain MAO-A Inhibition | Selective Inhibition | Equal Inhibition with MAO-B | Rat | 30 days | [1] |
| Brain MAO-B Inhibition | No significant inhibition | Equal Inhibition with MAO-A | Rat | 30 days | [1] |
Table 2: Effects on Neurotransmitter and Metabolite Levels
| Parameter | Brofaromine | Phenelzine | Species | Key Findings | Source |
| Urinary Tryptamine (B22526) | 3-fold increase | 12.7-fold increase | Human | Phenelzine has a more pronounced effect on tryptamine levels.[4][5] | [4][5] |
| Brain Tryptamine | No significant increase | Significant increase | Rat | Phenelzine leads to a notable increase in brain tryptamine after 14 days.[1] | [1] |
| Brain 5-HT | Significant increase | Significant increase | Rat | Both drugs effectively increase brain serotonin levels.[1] | [1] |
| Plasma 5-HT | 254% increase (pooled with Phenelzine) | 254% increase (pooled with Brofaromine) | Human | Both drugs significantly increase plasma serotonin.[6] | [6] |
| Platelet 5-HT | Significant increase | More marked increase | Human | Phenelzine has a stronger effect on platelet serotonin.[6] | [6] |
| Urinary MHPG | 72% decrease | Non-significant decrease | Human | Brofaromine significantly reduces this norepinephrine metabolite.[4][5] | [4][5] |
| Urinary VMA | 49% decrease | Not reported | Human | Brofaromine significantly reduces this catecholamine metabolite.[4][5] | [4][5] |
| Urinary β-phenylethylamine | No increase | Increased | Rat | Only Phenelzine increased levels of this trace amine.[1] | [1] |
| Plasma 5-HIAA | Significant decrease | Significant decrease | Human | Both drugs reduce serotonin turnover.[6] | [6] |
Table 3: Pharmacodynamic Effects
| Parameter | Brofaromine | Phenelzine | Species | Key Findings | Source |
| Tyramine (B21549) Pressor Sensitivity (Oral) | 8.5-fold increase | 15.7-fold increase | Human | Phenelzine induces a greater sensitivity to oral tyramine.[4][5] | [4][5] |
| Tyramine Pressor Sensitivity (IV) | 4.8-fold increase | 2.6-fold increase | Human | Brofaromine shows a higher sensitivity to intravenous tyramine.[4][5] | [4][5] |
| Down-regulation of Tryptamine Receptors | Significant | Significant | Rat | Both drugs lead to a down-regulation of tryptamine receptors.[1] | [1] |
| Down-regulation of 5-HT2 Receptors | No significant effect | Significant down-regulation | Rat | Only Phenelzine significantly down-regulates 5-HT2 receptors.[1] | [1] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols.
Measurement of MAO-A and MAO-B Activity
-
Method: Radiochemical assay.[1]
-
Procedure: Brain tissue from rats treated with Brofaromine or Phenelzine was homogenized. The activity of MAO-A and MAO-B was determined by measuring the rate of conversion of specific radiolabeled substrates (e.g., [14C]5-HT for MAO-A and [14C]β-phenylethylamine for MAO-B) to their respective products. The amount of radioactivity in the product phase was quantified using liquid scintillation counting.
Neurotransmitter and Metabolite Quantification
-
Method: Chromatographic procedures, likely High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[1]
-
Procedure: Brain tissue, urine, or plasma samples were collected from subjects. Following sample preparation (e.g., deproteinization, extraction), the levels of neurotransmitters (e.g., 5-HT, tryptamine) and their metabolites (e.g., MHPG, VMA, 5-HIAA) were separated and quantified using a chromatographic system.
Tyramine Pressor Response Test
-
Method: In vivo blood pressure monitoring following tyramine administration.[4][5]
-
Procedure: Healthy human volunteers were administered either Brofaromine or Phenelzine for a specified period. Subsequently, they received either oral or intravenous doses of tyramine. Blood pressure was monitored continuously to determine the dose of tyramine required to elicit a pressor response (a defined increase in systolic blood pressure).
Discussion and Conclusion
The in vivo data clearly delineates the pharmacological differences between Brofaromine and Phenelzine. Phenelzine's non-selective and irreversible inhibition of both MAO-A and MAO-B results in a more profound and widespread impact on monoamine systems, as evidenced by the greater increase in urinary tryptamine and the significant down-regulation of 5-HT2 receptors.[1][4][5]
Brofaromine's selective and reversible inhibition of MAO-A offers a more targeted approach.[1] This is reflected in its significant reduction of the norepinephrine metabolite MHPG, an effect not significantly observed with Phenelzine in the cited human study.[4][5] The difference in tyramine pressor sensitivity, particularly the more pronounced effect of Phenelzine with oral tyramine, highlights the clinical implications of irreversible versus reversible MAO inhibition, with the latter generally considered to have a larger therapeutic safety margin.[4][5]
Both drugs demonstrate efficacy in increasing serotonin levels, a key factor in their antidepressant effects.[1][6] However, the broader neurochemical changes induced by Phenelzine may contribute to both its therapeutic actions in a wider range of depressive subtypes and its more extensive side-effect profile.
References
- 1. Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase inhibition by phenelzine and brofaromine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Examination of Brofaromine Hydrochloride and Other Reversible Inhibitors of Monoamine Oxidase A (RIMAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy and safety profiles of brofaromine (B1663282) hydrochloride and other prominent Reversible Inhibitors of Monoamine Oxidase A (RIMAs), primarily focusing on moclobemide (B1677376). The data presented is synthesized from a range of head-to-head clinical trials and meta-analyses to offer an objective overview for research and drug development purposes.
Overview of Brofaromine Hydrochloride
Brofaromine is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A).[1][2] Its mechanism of action also includes the inhibition of serotonin (B10506) reuptake, suggesting a dual mode of action that may contribute to its antidepressant effects.[1] Developed by Ciba-Geigy, its clinical development was ultimately discontinued (B1498344) for reasons not related to its efficacy or safety.[3]
Comparative Efficacy in Major Depressive Disorder
Clinical trials have demonstrated that brofaromine exhibits comparable efficacy to established antidepressants, including tricyclic antidepressants (TCAs) and older, irreversible monoamine oxidase inhibitors (MAOIs).
Brofaromine vs. Imipramine (B1671792)
In an 8-week, double-blind clinical trial involving 216 patients with major depression, brofaromine was found to be superior to imipramine in terms of efficacy as measured by the Hamilton Depression Scale (HAM-D), von Zerssen self-rating scale, and global evaluation.[4] A review of comparative studies including 609 patients found that 58-66% of patients treated with either brofaromine or imipramine achieved a reduction of at least 50% in the HAM-D total score.[1]
| Efficacy Outcome | Brofaromine | Imipramine | Study Details |
| Responder Rate | 58-66% | 58-66% | n=609, Reduction of at least 50% in HAM-D total score.[1] |
| Superiority | Superior | - | n=216, 8-week double-blind trial based on HAM-D, von Zerssen scale, and global evaluation.[4] |
Brofaromine vs. Tranylcypromine (B92988)
Brofaromine has also been compared to the irreversible MAOI tranylcypromine. In a double-blind study of 39 patients with treatment-resistant major depression, no significant difference in efficacy was observed between brofaromine and tranylcypromine.[5] Specifically, 10 out of 22 patients responded to brofaromine, while 5 out of 17 responded to tranylcypromine.[5] Another preliminary dose-finding trial in non-endogenous major depressed inpatients also found a pronounced reduction in depressive symptomatology with both brofaromine and tranylcypromine, with no significant differential effect between the treatments.[6]
| Efficacy Outcome | Brofaromine | Tranylcypromine | Study Details |
| Responder Rate (Treatment-Resistant Depression) | 10/22 (45.5%) | 5/17 (29.4%) | n=39, Double-blind study.[5] |
| Reduction in Depressive Symptoms | Pronounced | Pronounced | 4-week double-blind trial in non-endogenous major depression.[6] |
Brofaromine vs. Moclobemide and other RIMAs
Safety and Tolerability Profile
A key advantage of RIMAs like brofaromine over older irreversible MAOIs is their improved safety profile, particularly the reduced risk of hypertensive crisis (the "cheese effect").
Adverse Events: Brofaromine vs. Imipramine
In the comparative trial against imipramine, brofaromine was found to be better tolerated.[4]
Adverse Events: Brofaromine vs. Tranylcypromine
Adverse effects favored brofaromine in a comparative study with tranylcypromine.[5] While orthostatic hypotension occurred in both groups, a severe decrease in blood pressure and dizziness were significantly more frequent with tranylcypromine.[5]
| Adverse Event | Brofaromine | Tranylcypromine | Study Details |
| Severe Hypotension and Dizziness | Less Frequent | Significantly More Frequent | n=39, Double-blind study in treatment-resistant depression.[5] |
Common Adverse Events with Brofaromine
The most frequently reported side effects with brofaromine across various studies include:
A multicenter, placebo-controlled study on brofaromine for social phobia provides some quantitative data on side effects, noting that 11 out of 52 patients on brofaromine discontinued due to adverse events, compared to 4 out of 50 on placebo.[8]
Experimental Protocols
The clinical trials cited in this guide generally followed a double-blind, randomized, controlled design.
Example Experimental Workflow: Brofaromine vs. Imipramine Trial
References
- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors in resistant major depression. A double-blind comparison of brofaromine and tranylcypromine in patients resistant to tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brofaromine in non-endogenous major depressed inpatients--results of a preliminary dose-finding trial versus tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of the reversible inhibitors of monoamine oxidase type A moclobemide and brofaromine for the treatment of depression - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Brofaromine hydrochloride's effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Brofaromine hydrochloride's performance against other alternatives, supported by experimental data from published findings. The information is presented to facilitate the replication and verification of its therapeutic effects.
Brofaromine is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A) that also possesses serotonin (B10506) reuptake inhibitory properties.[1][2] This dual mechanism of action was investigated for its potential synergistic effects in the treatment of depression and anxiety disorders.[1] Although its development was discontinued (B1498344) before market entry, the existing clinical data offers valuable insights into its efficacy and safety profile compared to other antidepressants.[3]
Comparative Efficacy in Major Depression
Clinical trials have evaluated the efficacy of Brofaromine in patients with major depression, often comparing it with a placebo or established antidepressants like imipramine (B1671792). A key measure of efficacy in these studies is the Hamilton Depression Rating Scale (HAMD), where a lower score indicates reduced depressive symptoms.
A meta-analysis of nine studies involving 527 patients confirmed that Brofaromine is as effective as tricyclic antidepressants and better tolerated. In comparative controlled studies with a total of 899 patients, Brofaromine was found to be at least as effective as the tricyclic antidepressant imipramine and standard monoamine oxidase inhibitors (MAOIs) like tranylcypromine (B92988) and phenelzine.[4] Specifically, reductions of at least 50% in the HAMD total score were observed in 58-66% of patients treated with either Brofaromine or imipramine in a study with 609 participants.[4]
In an 8-week double-blind clinical trial with 216 patients, Brofaromine was found to be superior to imipramine in terms of efficacy as measured by the Hamilton Depression Scale, the von Zerssen self-rating scale, and global evaluation.[5] Another multicenter, double-blind, placebo-controlled study with 220 patients found that a fixed dose of 150 mg/day of Brofaromine was significantly better than placebo on several efficacy measures, including the HAM-D total score (excluding sleep items).[4][6]
| Treatment Group | N | Mean Daily Dose | Duration (weeks) | Outcome Measure | Result | Reference |
| Brofaromine | 111 | 150 mg | 6 | HAM-D Score | Significantly better than placebo | [4][6] |
| Placebo | 109 | N/A | 6 | HAM-D Score | - | [4][6] |
| Brofaromine | - | 93.1 mg | 8 | HAM-D, von Zerssen scale | Superior to Imipramine | [5] |
| Imipramine | - | 92 mg | 8 | HAM-D, von Zerssen scale | - | [5] |
| Brofaromine/Imipramine | 609 | - | - | % with ≥50% HAM-D reduction | 58-66% | [4] |
Efficacy in Social Phobia
Brofaromine's anxiolytic properties were investigated in patients with social phobia, with the Liebowitz Social Anxiety Scale (LSAS) being a primary outcome measure. A lower LSAS score indicates reduced social anxiety.
A multicenter, double-blind, placebo-controlled study involving 102 outpatients with social phobia demonstrated the efficacy of Brofaromine.[7] After 10 weeks of treatment, the mean LSAS score for the Brofaromine group decreased significantly more than the placebo group.[7] Another 12-week double-blind trial with 77 patients showed that 78% of patients in the Brofaromine group were much or very much improved on the Clinical Global Impression scale, compared to 23% in the placebo group.[8]
| Treatment Group | N | Max Daily Dose | Duration (weeks) | Baseline LSAS (Mean) | Endpoint LSAS (Mean) | Reference |
| Brofaromine | 52 | 150 mg | 10 | 81.8 | 62.6 | [7] |
| Placebo | 50 | N/A | 10 | 79.8 | 70.7 | [7] |
| Brofaromine | 37 | 150 mg | 12 | - | Significantly reduced vs. Placebo | [8] |
| Placebo | 40 | N/A | 12 | - | - | [8] |
Experimental Protocols
While specific protocols varied between studies, a generalized methodology for a double-blind, placebo-controlled trial of Brofaromine for major depression can be outlined as follows:
1. Subject Recruitment:
-
Inclusion Criteria: Patients diagnosed with major depressive disorder according to DSM-III or ICD-9 criteria.[9] A minimum baseline score on the Hamilton Depression Rating Scale (e.g., >17).
-
Exclusion Criteria: History of other major psychiatric disorders, substance abuse, or medical conditions that could interfere with the study.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled design.[4][6]
-
A washout period (e.g., 1 week) with a single-blind placebo administration to exclude placebo responders.[6]
-
Random assignment to either the Brofaromine or placebo group.
3. Treatment:
-
Dosage: Fixed daily dose of Brofaromine (e.g., 150 mg) or a matching placebo.[6] In some studies, a dose-finding design was used with doses ranging from 50 mg to 150 mg per day.[9]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Measure: Change from baseline in the total score of the Hamilton Depression Rating Scale (HAMD).[9]
-
Secondary Efficacy Measures: Clinical Global Impression (CGI) scale, Beck Depression Inventory (BDI), and other relevant psychiatric rating scales.[6]
-
Safety Monitoring: Recording of adverse events, vital signs, and laboratory tests at regular intervals.
Signaling Pathway and Experimental Workflow
Brofaromine's therapeutic effects are attributed to its dual mechanism of action. It reversibly inhibits MAO-A, leading to increased levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the synapse.[3][10] Concurrently, it inhibits the reuptake of serotonin, further enhancing serotonergic neurotransmission.[1][2]
Caption: Dual mechanism of Brofaromine action.
The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of Brofaromine.
Caption: Generalized clinical trial workflow.
References
- 1. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine - Wikipedia [en.wikipedia.org]
- 4. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Social phobia: the clinical efficacy and tolerability of the monoamine oxidase -A and serotonin uptake inhibitor brofaromine. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, brofaromine. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
Brofaromine Hydrochloride: A Comparative Analysis of its Efficacy in Mood and Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
Brofaromine (B1663282) hydrochloride is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that also possesses serotonin (B10506) reuptake inhibitory properties.[1] This dual mechanism of action has positioned it as a candidate for the treatment of a spectrum of depressive and anxiety disorders. This guide provides a statistical analysis of its efficacy, comparing its performance against other therapeutic alternatives, supported by data from clinical trials.
Efficacy in Major Depressive Disorder
Brofaromine has been evaluated in several clinical trials for the treatment of major depressive disorder, demonstrating its efficacy against both placebo and active comparators.
Table 1: Brofaromine vs. Placebo in Major Depressive Disorder
| Outcome Measure | Brofaromine | Placebo | Study Details |
| Superiority | Significantly better than placebo on Overall Evaluation of Efficacy, Beck self-rating scale, and specific HAM-D subscales.[1] | - | 6-week, double-blind, placebo-controlled, multicenter trial in 220 patients with major depression.[1][2] |
| Trial Completion | Significantly fewer dropouts due to lack of efficacy.[1] | Higher dropout rate due to lack of efficacy.[1] | 220 patients with major depression.[1][2] |
Table 2: Brofaromine vs. Tricyclic Antidepressants (TCAs) and other MAOIs in Major Depressive Disorder
| Comparator | Outcome Measure | Brofaromine | Comparator | Study Details |
| Imipramine (B1671792) | ≥50% reduction in HAM-D total score | 58-66% of patients showed a response.[1] | 58-66% of patients showed a response.[1] | Pooled data from comparative controlled studies (n=609).[1] |
| Efficacy (HAM-D, von Zerssen self-rating scale, global evaluation) | Found to be superior to Imipramine.[3] | - | 8-week, double-blind clinical trial in 216 patients.[3] | |
| Tranylcypromine (B92988) | Efficacy in treatment-resistant depression | 10 out of 22 patients responded.[4] | 5 out of 17 patients responded.[4] | Double-blind comparison in 39 patients with treatment-resistant major depression.[4] |
| Reduction in depressive symptomatology (HAM-D, Zung Self-Rating Scale) | Pronounced reduction, no differential effect compared to Tranylcypromine. | Pronounced reduction. | 4-week, double-blind, comparative trial. | |
| Phenelzine | Efficacy | No difference observed.[1] | No difference observed.[1] | Double-blind study comparing Brofaromine (150 mg/day) and Phenelzine (45 mg/day) in 158 patients.[1] |
Efficacy in Anxiety Disorders
Brofaromine has also shown therapeutic potential in the management of panic disorder and social phobia.
Table 3: Brofaromine in Panic Disorder
| Comparator | Outcome Measure | Brofaromine | Comparator | Study Details |
| Placebo | Clinically relevant improvement | Over 70% of patients showed improvement.[5] | No significant improvement observed.[5] | 12-week, double-blind, placebo-controlled study in 30 patients with panic disorder.[5] |
| Fluvoxamine (B1237835) | Patients considering themselves "much or very much improved" | 93% | 87% | 12-week, double-blind study in 30 patients with panic disorder.[6] |
| Responders (≥50% reduction in Hamilton Anxiety Rating Scale score) | 47% | 33% | 12-week, double-blind study in 30 patients with panic disorder.[6] | |
| Clomipramine | Reduction in the number of panic attacks | Significant and comparable reduction.[7] | Significant and comparable reduction.[7] | 8-week, randomized, double-blind trial.[7] |
Table 4: Brofaromine in Social Phobia
| Comparator | Outcome Measure | Brofaromine | Comparator | Study Details |
| Placebo | "Much or very much improved" on the Clinical Global Impression (CGI) scale | 78% of patients. | 23% of patients. | 12-week, double-blind, placebo-controlled study in 77 patients with social phobia. |
| Change from baseline in Liebowitz Social Anxiety Scale (LSAS) scores | Significantly greater reduction (p < 0.016). Mean score decreased from 81.8 to 62.6.[8] | Mean score decreased from 79.8 to 70.7.[8] | Multicenter trial in 102 outpatients with social phobia.[8] |
Experimental Protocols
The clinical trials cited in this guide predominantly followed a randomized, double-blind, controlled design. Key methodologies are outlined below.
Key Assessment Methodologies
-
Hamilton Depression Rating Scale (HAM-D): A clinician-administered rating scale to assess the severity of depression. The 17-item version is most commonly used, with a score of 0-7 considered normal, 8-16 mild depression, 17-23 moderate depression, and ≥24 severe depression. A response to treatment is often defined as a ≥50% reduction in the baseline HAM-D score.
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A 10-item clinician-rated scale designed to be sensitive to changes in depression severity with treatment. Each item is scored from 0 to 6, with higher scores indicating greater severity.
-
Clinical Global Impression (CGI) Scale: A 3-item observer-rated scale that assesses the overall severity of illness (CGI-S), global improvement (CGI-I), and an efficacy index that considers therapeutic effects in relation to side effects. The CGI-I is a 7-point scale where a score of 1 represents "very much improved" and 4 represents "no change".
-
Liebowitz Social Anxiety Scale (LSAS): A clinician-administered scale to assess the severity of social anxiety and phobia. It evaluates fear and avoidance across a range of social and performance situations.
A generalized workflow for the clinical trials referenced is depicted below.
Generalized Experimental Workflow for Brofaromine Clinical Trials.
Mechanism of Action
Brofaromine's therapeutic effects are attributed to its dual mechanism of action: the selective and reversible inhibition of monoamine oxidase A (MAO-A) and the inhibition of serotonin reuptake.
Mechanism of Action of this compound.
References
- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors in resistant major depression. A double-blind comparison of brofaromine and tranylcypromine in patients resistant to tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible monoamine oxidase-A inhibitors in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Brofaromine: A Comparative Meta-Analysis of Clinical Trials
An in-depth review of Brofaromine's efficacy and safety profile in the treatment of depression and anxiety disorders compared to alternative therapies, supported by data from multiple clinical trials.
Brofaromine (B1663282), a selective and reversible inhibitor of monoamine oxidase A (RIMA) with additional serotonin (B10506) reuptake inhibitory properties, has been the subject of numerous clinical investigations for the treatment of major depression, panic disorder, and social phobia.[1][2] This guide provides a meta-analysis of key clinical trials, comparing the efficacy and tolerability of Brofaromine against placebo and other established antidepressant drug classes, including tricyclic antidepressants (TCAs), standard monoamine oxidase inhibitors (MAOIs), and selective serotonin reuptake inhibitors (SSRIs).
Comparative Efficacy in Major Depression
A meta-analysis of studies on reversible inhibitors of monoamine oxidase type A (RIMAs) confirmed that Brofaromine is as effective as tricyclic antidepressants and better tolerated.[3][4] In comparative controlled studies with a total of 899 patients, Brofaromine was found to be at least as efficacious as the TCA imipramine (B1671792) and the standard MAOIs tranylcypromine (B92988) and phenelzine (B1198762).[1]
| Comparison Group | Number of Patients (Brofaromine Group) | Number of Patients (Comparison Group) | Outcome | Reference |
| Imipramine | 609 (in total with Brofaromine) | 609 (in total with Imipramine) | Comparable efficacy; 58-66% of patients in both groups showed at least a 50% reduction in HAM-D total score. Brofaromine was superior in tolerability. | [1][5] |
| Tranylcypromine | 132 (in two trials) | - | Comparable efficacy, including in treatment-resistant depression. | [1] |
| Phenelzine | - | 158 (in one study) | No difference in efficacy between Brofaromine (150 mg/day) and phenelzine (45 mg/day). | [1] |
| Placebo | 111 | 109 | Brofaromine (150 mg/day) was significantly better than placebo on multiple efficacy measures, including the Hamilton Depression Scale (HAM-D) and Beck Depression Inventory. | [1][6] |
Efficacy in Anxiety Disorders
Brofaromine has also demonstrated efficacy in the treatment of panic disorder and social phobia.
Panic Disorder:
In a 12-week double-blind, placebo-controlled study involving 30 patients with panic disorder, Brofaromine (150 mg daily) led to a clinically relevant improvement in over 70% of patients, whereas no significant improvement was seen with placebo.[7] While there was a significant reduction in anxiety symptoms and agoraphobic avoidance, a significant reduction in the number of panic attacks was not observed.[7] Another study comparing Brofaromine to the TCA clomipramine (B1669221) in patients with panic disorder found both treatments to be equally effective in reducing the number of panic attacks.[8] A comparison with the SSRI fluvoxamine (B1237835) also showed equal efficacy in treating panic disorder.[9]
| Comparison Group | Number of Patients (Brofaromine Group) | Number of Patients (Comparison Group) | Key Findings | Reference |
| Placebo | - | 30 (total in study) | Over 70% of patients on Brofaromine showed clinically relevant improvement compared to no significant improvement on placebo. | [7] |
| Clomipramine | - | - | Comparable reduction in the number of panic attacks. | [8] |
| Fluvoxamine | 15 | 15 | Equally effective in reducing panic attacks and agoraphobic avoidance. | [9] |
Social Phobia:
A multicenter, placebo-controlled, double-blind study with 102 outpatients with social phobia demonstrated that Brofaromine produced a significantly greater improvement in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[10][11]
| Comparison Group | Number of Patients (Brofaromine Group) | Number of Patients (Comparison Group) | Outcome | Reference |
| Placebo | 52 | 50 | Brofaromine led to a significantly greater decrease in LSAS scores from baseline compared to placebo. | [10][11] |
Mechanism of Action
Brofaromine's therapeutic effects are attributed to its dual mechanism of action. It is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[2][12] By inhibiting MAO-A, Brofaromine increases the levels of these neurotransmitters in the brain. Additionally, it possesses serotonin reuptake inhibitory properties, further enhancing serotonergic activity.[2][12][13] This dual action may contribute to its broad spectrum of antidepressant and anxiolytic effects.
Experimental Protocols
The clinical trials cited in this guide generally followed a double-blind, randomized, controlled design. Below is a generalized workflow for these studies.
Typical Clinical Trial Workflow:
-
Patient Recruitment: Patients diagnosed with major depression, panic disorder, or social phobia according to established diagnostic criteria (e.g., DSM-III-R) were recruited.
-
Washout Period: A single-blind placebo washout period, typically lasting one to two weeks, was implemented to exclude placebo responders.
-
Randomization: Patients were randomly assigned to receive either Brofaromine or the comparison treatment (placebo or active control).
-
Treatment Period: The treatment duration typically ranged from 4 to 12 weeks. Dosages of Brofaromine were often initiated at a lower dose and titrated up to a target dose (e.g., 150 mg/day).
-
Efficacy and Safety Assessments: Standardized rating scales were used to assess efficacy at baseline and at regular intervals throughout the study. These included the Hamilton Depression Scale (HAM-D), the Beck Depression Inventory (BDI), the Hamilton Rating Scale for Anxiety (HAM-A), and the Liebowitz Social Anxiety Scale (LSAS). Adverse events were systematically recorded at each visit.
-
Data Analysis: Statistical analyses were performed to compare the changes in efficacy measures between the treatment groups.
References
- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of the reversible inhibitors of monoamine oxidase type A moclobemide and brofaromine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible monoamine oxidase-A inhibitors in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Brofaromine - Wikipedia [en.wikipedia.org]
- 13. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Brofaromine Hydrochloride: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of brofaromine (B1663282) hydrochloride based on general laboratory safety principles and regulations for pharmaceutical waste. No specific safety data sheet (SDS) with detailed disposal instructions for brofaromine hydrochloride was found. Therefore, it is imperative to handle this compound with caution, treating it as potentially hazardous. All procedures must be conducted in compliance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department for specific requirements is mandatory.
This compound is a reversible inhibitor of monoamine oxidase A (MAO-A) and was researched for the treatment of depression and anxiety.[1][2] Due to its pharmacological activity, it should be handled by trained personnel in a controlled laboratory setting. Proper disposal is crucial to ensure the safety of laboratory staff and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended. Work should be performed in a chemical fume hood.[3]
Work Area Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Have a chemical spill kit readily accessible.
-
Keep the quantity of this compound to be disposed of to a minimum.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound, as with most laboratory and pharmaceutical chemicals, is through a licensed hazardous waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash. [4][5][6] Improper disposal can lead to contamination of water supplies and soil.[7]
-
Waste Identification and Segregation:
-
Treat all this compound waste (pure compound, contaminated labware, etc.) as hazardous pharmaceutical waste.
-
Hazardous pharmaceutical waste is typically collected in black containers clearly labeled “hazardous waste pharmaceuticals,” as required by the EPA.[5]
-
-
Containment:
-
Place this compound waste into a designated, leak-proof, and chemically compatible container.[3]
-
Ensure the container is clearly labeled with the chemical name ("this compound") and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the waste container in a secure, designated area for hazardous waste, away from incompatible materials. A safety data sheet for a similar compound noted incompatibilities with oxidizing agents, alkaline metals, and strong bases.[8]
-
Store the container in a cool, dry, and well-ventilated place.[9]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.[3]
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Follow their specific procedures for packaging and pickup.
-
-
Spill Management:
-
In case of a small spill, and if you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][8]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]
-
For large spills, evacuate the area and contact your EHS department immediately.[3]
-
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C14H17BrClNO2 | [1] |
| Molecular Weight | 346.65 g/mol | [1][10] |
| CAS Number | 63638-90-4 | [1] |
Experimental Protocols
Specific experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes are not available in the reviewed literature. The recommended procedure is to dispose of the compound as chemical waste without attempting to neutralize or degrade it in the lab, as this could lead to unknown and potentially hazardous byproducts.[3] The focus is on secure containment and professional disposal.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. uspmsds.com [uspmsds.com]
- 9. fishersci.com [fishersci.com]
- 10. GSRS [gsrs.ncats.nih.gov]
Essential Safety and Logistical Information for Handling Brofaromine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Brofaromine hydrochloride. As a reversible inhibitor of monoamine oxidase A (MAO-A) with psychoactive properties, stringent adherence to safety protocols is mandatory to mitigate exposure risks and ensure a safe laboratory environment.[1][2] Due to limited specific safety data for this compound, it must be handled as a potent, hazardous compound. The following procedures are based on best practices for managing highly potent active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical steps in preventing accidental exposure. The level of PPE required depends on the specific procedure and the quantity of this compound being handled.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Scenario | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Double-gloved with powder-free nitrile gloves.[1] | Chemical splash goggles and a face shield.[1] | NIOSH-approved N100 or P100 respirator.[1] | Disposable, low-permeability gown with tight-fitting cuffs; disposable sleeve covers.[1] |
| Solution Preparation | Double-gloved with powder-free nitrile gloves.[1] | Chemical splash goggles.[1] | Work should be performed in a chemical fume hood.[3] | Chemical-resistant lab coat or disposable gown.[1] |
| In-vitro/In-vivo Administration | Powder-free nitrile gloves.[1] | Safety glasses with side shields.[1] | Not required if performed in a well-ventilated area.[1] | Lab coat.[1] |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.[1] | Chemical splash goggles and a face shield.[1] | NIOSH-approved N100 or P100 respirator.[1] | Disposable, low-permeability gown. |
| Waste Disposal | Chemical-resistant gloves (e.g., nitrile).[3] | Safety glasses with side shields or chemical splash goggles.[3] | NIOSH-approved respirator if handling powders or potential for aerosolization.[3] | Flame-resistant lab coat.[3] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for laboratory safety and environmental protection.
Table 2: Operational and Disposal Procedures for this compound
| Procedure | Guideline |
| Storage | Store in a locked, well-ventilated, and clearly labeled container, away from incompatible materials such as oxidizing agents, alkaline metals, and strong bases.[4] |
| Handling | All procedures involving the solid form of the compound or concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood.[1] Access to the handling area should be restricted.[1] |
| Spill Cleanup | For small spills, and if trained, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Carefully collect the absorbed material into a designated hazardous waste container.[3] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[3] For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[3] |
| Solid Waste Disposal | Contaminated PPE, weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] |
| Liquid Waste Disposal | Unused solutions should be collected in a sealed, labeled hazardous waste container.[1] Do not pour down the drain. [1][3] |
| Final Disposal | All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][3] |
Occupational Exposure Limits (OEL)
Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of definitive data, a conservative approach is necessary. For potent pharmaceutical compounds with limited safety information, occupational exposure banding is often employed to establish exposure constraints.[5] It is crucial to handle this compound with the assumption of high potency and low acceptable exposure levels. All handling procedures should aim to minimize any potential for inhalation, dermal, or oral exposure.
Experimental Protocols
Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.[1]
Donning Procedure:
-
Gown/Lab Coat: Put on a disposable gown or lab coat, ensuring it is fully fastened.[1]
-
Respirator: If required, perform a seal check on your respirator.[1]
-
Goggles/Face Shield: Put on eye and face protection.[1]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves. Don a second pair of gloves over the first.[1]
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.[1]
-
Gown/Lab Coat: Untie and remove the gown, folding it in on itself to contain any contamination.[1]
-
Goggles/Face Shield: Remove eye and face protection from the back.[1]
-
Inner Gloves: Remove the inner pair of gloves.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Visual Workflow for Chemical Spill Management
Caption: Workflow for the safe management of a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
